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  • Product: (R)-4-Vinyloxazolidin-2-one
  • CAS: 154334-64-2

Core Science & Biosynthesis

Foundational

The Mechanism of Action of (R)-4-Vinyloxazolidin-2-one as a Chiral Auxiliary: A Comprehensive Technical Guide

Introduction to the 4-Vinyl Evans Auxiliary In the realm of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the absolute configuration of newly formed stereogenic centers[1]. Among the mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the 4-Vinyl Evans Auxiliary

In the realm of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the absolute configuration of newly formed stereogenic centers[1]. Among the most reliable and widely deployed are the Evans oxazolidin-2-ones. While classic derivatives utilize bulky alkyl or aryl substituents (e.g., 4-isopropyl, 4-benzyl, or 4-phenyl) derived from the chiral pool of amino acids, (R)-4-vinyloxazolidin-2-one occupies a highly specialized niche.

Derived from vinylglycinol, the 4-vinyl variant replaces traditional sp3 -hybridized steric bulk with a flat, sp2 -hybridized π -system. This unique structural motif not only provides the requisite facial bias during highly ordered transition states but also serves as a reactive handle for post-reaction functionalization, such as olefin metathesis or radical-mediated cross-couplings[2].

Mechanistic Principles of Stereocontrol

The efficacy of (R)-4-vinyloxazolidin-2-one relies on a self-validating system of conformational locking and steric shielding. The mechanism of action is dictated by three sequential causal events: Soft Enolization , Bidentate Chelation , and Facial Shielding .

Soft Enolization and (Z)-Enolate Formation

To achieve high diastereomeric excess (de), the enolate geometry must be perfectly controlled. Using a strong, oxophilic Lewis acid like dibutylboron triflate ( Bu2​BOTf ) in tandem with a sterically hindered base like N,N -diisopropylethylamine (DIPEA) prevents thermodynamic equilibration. The boron atom pre-coordinates to the imide carbonyl, activating the α -proton. The bulky DIPEA abstracts this proton from the least hindered trajectory, kinetically driving the exclusive formation of the (Z)-enolate[1].

The Zimmerman-Traxler Transition State

Stereoinduction is rationalized through a highly ordered, six-membered Zimmerman-Traxler transition state[3]. The Lewis acid forms a bidentate chelate, coordinating simultaneously to the enolate oxygen and the oxazolidinone carbonyl oxygen. This chelation forces the imide C–N bond into a rigid, planar conformation to minimize dipole-dipole repulsion between the two carbonyl groups.

Facial Bias via the 4-Vinyl Moiety

Once the chelate is locked, the (R)-4-vinyl group projects outward from the chiral center. Despite being a flat π -system, its spatial orientation physically occludes the Re-face of the enolate. Consequently, the incoming electrophile (e.g., an aldehyde) is forced to approach exclusively from the unhindered Si-face. This trajectory dictates the absolute stereochemistry of the resulting carbon-carbon bond[3].

Mechanism A N-Acylation of (R)-4-Vinyloxazolidin-2-one B Soft Enolization (R2BOTf / iPr2NEt) A->B C Z-Enolate Formation B->C D Bidentate Chelation (Boron coordinates Imide & Enolate O) C->D E Steric Shielding (4-Vinyl group blocks Re-face) D->E F Electrophilic Attack (Si-face approach) E->F G Diastereomerically Pure Adduct Formation F->G

Caption: Logical flow of stereocontrol mechanism utilizing (R)-4-vinyloxazolidin-2-one.

The Unique Utility of the Vinyl Moiety

While the 4-vinyl group provides slightly lower pure steric shielding compared to a 4-tert-butyl or 4-phenyl group, its inclusion is a deliberate strategic choice for complex molecule synthesis:

  • Reduced Loading Penalty: The flat nature of the vinyl group minimizes severe steric clashes during the initial N-acylation step, allowing for the efficient loading of highly branched or bulky acyl chains.

  • Radical Lynchpin Chemistry: The vinyl group is not merely a passive shield. Recent catalytic advancements have utilized chiral vinyl oxazolidinones as effective radical lynchpins for diastereoselective C(sp2)−C(sp3) bond formations via transition-metal catalyzed decoupled cross-couplings[2].

  • Palladium-Catalyzed Amination: Vinyloxazolidinones serve as critical intermediates and substrates in catalytic asymmetric intramolecular aminopalladation, enabling the synthesis of complex nitrogen heterocycles[4].

Quantitative Stereoselectivity Profiling

To contextualize the performance of (R)-4-vinyloxazolidin-2-one, the following table compares its stereoinductive capabilities against other standard Evans auxiliaries in typical asymmetric aldol and alkylation workflows[1].

Chiral AuxiliaryDerivationTypical Aldol de (%)Typical Alkylation de (%)Steric Demand Profile
(R)-4-Vinyloxazolidin-2-one Vinylglycinol92 - 9690 - 95Moderate (Flat π -system)
(S)-4-Isopropyloxazolidin-2-one L-Valine95 - 9995 - 99High (Branched sp3 Alkyl)
(S)-4-Benzyloxazolidin-2-one L-Phenylalanine95 - 9995 - 99High (Aromatic sp2 bulk)
(R)-4-Phenyloxazolidin-2-one D-Phenylglycine98 - 9998 - 99Very High (Direct Aromatic)

Key Experimental Protocols

The trustworthiness of an auxiliary lies in the reproducibility of its workflows. Below are the self-validating, step-by-step methodologies for the deployment and recovery of (R)-4-vinyloxazolidin-2-one.

Protocol 1: Auxiliary Loading & Asymmetric Aldol Addition

Causality Focus: Strict temperature control and order of addition are required to prevent premature enolization or Lewis acid degradation.

  • Acylation: Dissolve (R)-4-vinyloxazolidin-2-one (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the system to -78 °C.

  • Deprotonation: Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise to deprotonate the imide nitrogen. Stir for 30 minutes.

  • Coupling: Add the desired acyl chloride (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours, then quench with saturated aqueous NH4​Cl . Isolate the N-acyl oxazolidinone via silica gel chromatography.

  • Enolization: Dissolve the purified N-acyl oxazolidinone in anhydrous CH2​Cl2​ and cool to -78 °C. Sequentially add Bu2​BOTf (1.1 eq) and DIPEA (1.2 eq). Stir for 30 minutes to ensure complete (Z)-enolate formation.

  • Electrophilic Addition: Add the target aldehyde (1.2 eq) dropwise. Stir at -78 °C for 1–2 hours.

  • Oxidative Quench: Quench the reaction at -78 °C with pH 7 phosphate buffer, followed by a mixture of H2​O2​ /MeOH (1:2) to safely oxidize and cleave the boron byproducts. Extract and purify the syn-aldol adduct.

Protocol 2: Non-Destructive Cleavage & Auxiliary Recovery

Causality Focus: The use of the hydroperoxide anion ( HOO− ) exploits the lower pKa of the oxazolidinone leaving group, ensuring selective cleavage of the imide over the newly formed ester/amide bonds.

  • Hydrolysis: Dissolve the purified aldol adduct in a 3:1 mixture of THF/ H2​O . Cool to 0 °C.

  • Peroxide Activation: Add 30% aqueous H2​O2​ (4.0 eq) followed by LiOH (2.0 eq). The in-situ generation of HOO− drives the nucleophilic attack exclusively at the imide carbonyl.

  • Quench & Recovery: After 1 hour, quench the excess peroxide by carefully adding saturated aqueous Na2​SO3​ .

  • Separation: Acidify the aqueous layer to pH 2 with 1M HCl and extract the enantiopure chiral acid product into ethyl acetate. The intact (R)-4-vinyloxazolidin-2-one auxiliary remains in the initial organic phase and can be recovered via flash chromatography for reuse.

Workflow S1 1. Auxiliary Loading (n-BuLi, RCOCl) S2 2. Enolization (-78°C, Lewis Acid) S1->S2 S3 3. Aldol Addition (Aldehyde, -78°C) S2->S3 S4 4. Cleavage (LiOH/H2O2) S3->S4 S5 5. Recovery (Chromatography) S4->S5

Caption: Step-by-step experimental workflow for auxiliary-directed asymmetric aldol addition.

References

  • Chiral auxiliary - Wikipedia Source: wikipedia.org URL:[Link]

  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions Source: Journal of the American Chemical Society (acs.org) URL:[Link]

  • Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation Source: National Institutes of Health (nih.gov) URL:[Link]

  • Catalytic Asymmetric Intramolecular Aminopalladation: Enantioselective Synthesis of Vinyl-Substituted 2-Oxazolidinones, 2-Imidazolidinones, and 2-Pyrrolidinones Source: Journal of the American Chemical Society (acs.org) URL:[Link]

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Exploratory

(R)-4-vinyloxazolidin-2-one chemical properties and thermal stability

An In-Depth Technical Guide to (R)-4-Vinyloxazolidin-2-one: Structural Dynamics, Thermal Stability, and Synthetic Utility As drug development increasingly relies on stereochemically complex scaffolds, the demand for rigi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (R)-4-Vinyloxazolidin-2-one: Structural Dynamics, Thermal Stability, and Synthetic Utility

As drug development increasingly relies on stereochemically complex scaffolds, the demand for rigid, versatile chiral building blocks has surged. Among these, (R)-4-vinyloxazolidin-2-one (CAS: 154334-64-2) stands out as a critical intermediate. This cyclic carbamate not only serves as a masked 1,2-amino alcohol but also provides a conformationally restricted framework that dictates high diastereoselectivity in downstream functionalizations. This guide explores the physicochemical properties, thermal kinetics, and validated synthetic applications of (R)-4-vinyloxazolidin-2-one, providing researchers with the mechanistic insights necessary to leverage this molecule in complex asymmetric syntheses, such as the development of GABA-AT inhibitors (e.g., Vigabatrin) and pyrrolizidine alkaloids[1][2].

Molecular Architecture and Physicochemical Profiling

The utility of (R)-4-vinyloxazolidin-2-one is rooted in its structural dualism: the robust, electron-withdrawing oxazolidinone ring provides a stable protecting environment for the amine and alcohol moieties, while the pendant vinyl group offers a handle for cross-metathesis, epoxidation, or hydroboration[2][3].

To ensure reproducibility in synthetic workflows, baseline physicochemical and spectroscopic parameters must be rigorously validated. The cyclic carbamate linkage is characterized by a highly diagnostic carbonyl stretch, while the stereocenter at C4 dictates the optical activity of the compound.

Table 1: Physicochemical Properties

Property Value Causality / Significance
CAS Number 154334-64-2 Unique identifier for the (R)-enantiomer[4].
Molecular Formula C5H7NO2 Defines the low molecular weight (113.11 g/mol )[4].
Predicted Boiling Point ~301.0 °C Indicates strong intermolecular hydrogen bonding via the N-H group[5].
Predicted Density ~1.21 g/cm³ Typical for densely packed cyclic carbamates[5].

| pKa (Predicted) | ~12.11 | Weakly acidic N-H; requires strong bases (e.g., NaH, LiHMDS) for N-alkylation[3][5]. |

Table 2: Key Spectroscopic Markers for Structural Validation

Analytical Modality Key Signals / Wavenumbers Structural Assignment
¹H NMR (CDCl₃) δ 5.20–6.10 ppm (m, 3H) Vinyl group protons (-CH=CH₂); confirms terminal alkene integrity[6].
¹H NMR (CDCl₃) δ 4.10–4.60 ppm (m, 3H) Oxazolidinone ring protons (C4-H, C5-H₂); diagnostic for ring closure[6].
¹³C NMR (CDCl₃) δ ~158–160 ppm Carbonyl carbon (C=O) of the cyclic carbamate[6].
FT-IR (ATR/KBr) ~1730–1760 cm⁻¹ Strong C=O stretching; confirms the 5-membered lactam/carbamate[6].

| FT-IR (ATR/KBr) | ~3250–3350 cm⁻¹ | N-H stretching vibration; confirms secondary amine presence[6]. |

Thermal Stability and Degradation Kinetics

Understanding the thermal stability of (R)-4-vinyloxazolidin-2-one is paramount for process chemistry, particularly during purification and high-temperature catalytic reactions (such as Ring-Closing Metathesis).

The 5-membered oxazolidinone ring is thermodynamically stabilized by the resonance of the carbamate group. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) principles applied to similar cyclic carbamates indicate that the ring remains intact up to approximately 220–250 °C. Beyond this thermal threshold, the molecule is susceptible to thermally induced decarboxylation (loss of CO₂), yielding reactive allylic amine species.

Furthermore, the pendant vinyl group introduces a secondary thermal vulnerability: thermally initiated radical polymerization. Because the predicted boiling point is highly elevated (~301 °C)[5], standard atmospheric distillation is strongly discouraged.

  • Best Practice for Purification: If thermal purification is necessary, short-path vacuum distillation (Kugelrohr) at pressures below 0.1 Torr must be employed to keep the pot temperature well below the polymerization threshold. Alternatively, silica gel chromatography remains the safest and most reliable purification method to preserve the integrity of the vinyl moiety.

Mechanistic Pathways in Asymmetric Synthesis

The de novo synthesis of (R)-4-vinyloxazolidin-2-one frequently relies on the Palladium(II)-catalyzed intramolecular allylic amination of N-sulfonyl carbamates derived from terminal homoallyl alcohols[7]. This transformation is a masterclass in organometallic stereocontrol.

The causality behind the catalyst choice—specifically Pd(OAc)₂—is tied to the Concerted Metalation-Deprotonation (CMD) mechanism. The acetate ligands are not merely counterions; they actively participate as internal bases to abstract the allylic proton, forming the crucial π-allyl palladium intermediate[7]. The reaction proceeds via an ambiphilic metal-ligand activation (AMLA) pathway, where the transition state for hydrogen abstraction represents the turnover-frequency (TOF) determining step[7].

G A Allylic N-sulfonylcarbamate (Substrate) B Pd(II) Coordination (κ1S Shift) A->B Pd(OAc)2 Binding C π-Allylpalladium Intermediate B->C C-H Activation (AMLA Mechanism) D (R)-4-vinyloxazolidin-2-one (Target Scaffold) C->D Intramolecular Nucleophilic Attack

Fig 1: Pd(II)-catalyzed intramolecular allylic amination via ambiphilic metal-ligand activation.

Self-Validating Experimental Protocol: Pd(II)-Catalyzed Aminopalladation

To ensure high enantiomeric excess (ee) and yield, the following protocol incorporates built-in validation checkpoints.

Step 1: Pre-reaction Assembly and Substrate Preparation

  • Action: Dissolve the prochiral allylic N-arylsulfonylcarbamate (1.0 equiv) in anhydrous CH₂Cl₂ under an inert argon atmosphere.

  • Causality: Moisture and oxygen can prematurely oxidize the Pd catalyst or lead to competitive hydrolysis of the carbamate.

Step 2: Catalyst Activation and Cyclization

  • Action: Introduce 0.5–5 mol % of Pd(OAc)₂ and a chiral sulfoxide ligand (e.g., 5 mol %). Stir at room temperature.

  • Causality: The chiral ligand dictates the facial selectivity of the nucleophilic attack on the π-allyl intermediate, ensuring the formation of the (R)-enantiomer[1][7].

Step 3: In-Process Monitoring (Validation Checkpoint 1)

  • Action: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) and UV visualization.

  • Validation: The disappearance of the UV-active starting material and the appearance of a lower Rf spot (the highly polar oxazolidinone) confirms reaction progression.

Step 4: Quenching and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Step 5: Stereochemical Authentication (Validation Checkpoint 2)

  • Action: Analyze the purified product using chiral HPLC (e.g., Chiralcel OD-H column).

  • Validation: Compare the retention time against a racemic standard. A successful reaction will yield >90% ee of (R)-4-vinyloxazolidin-2-one[1]. Confirm the absolute structure via ¹H NMR, ensuring the vinyl multiplet at δ 5.20–6.10 ppm is intact[6].

Downstream Applications: From Vigabatrin to Complex Alkaloids

The strategic value of (R)-4-vinyloxazolidin-2-one lies in its downstream versatility. Because the oxazolidinone ring locks the molecule into a rigid conformation, it serves as an exceptional stereo- and regio-directing group for subsequent reactions[2].

Synthesis of Vigabatrin (GABA-AT Inhibitor): Vigabatrin is a critical antiepileptic drug that acts as an irreversible mechanism-based inhibitor of GABA aminotransferase. The unnatural enantiomer (and related derivatives) can be synthesized directly from the oxazolidinone scaffold. By subjecting the vinyl group to cross-metathesis or hydroboration, the carbon chain is extended. Subsequent base-catalyzed hydrolysis of the oxazolidinone ring unmasks the 1,2-amino alcohol, which is then oxidized to yield the target γ-amino acid[1][8].

Ring-Closing Metathesis (RCM) for Pyrrolizidine Alkaloids: In the total synthesis of complex natural products like (−)-7-epiaustraline, the N-alkylation of (R)-4-vinyloxazolidin-2-one with an allyl halide yields a diene precursor. Treating this precursor with Grubbs' catalyst initiates Ring-Closing Metathesis (RCM) to form a pyrrolo[1,2-c]oxazol-3-one ring system. The rigid bicyclic structure allows for highly diastereoselective cis-dihydroxylation of the newly formed alkene[2][3].

G A (R)-4-vinyloxazolidin-2-one B N-Alkylation (Allyl Halide, Base) A->B Protection / Functionalization D Base Hydrolysis (Ring Opening) A->D Direct NaOH / H2O C Ring-Closing Metathesis (Grubbs Catalyst) B->C Diene Metathesis E Chiral 1,2-Amino Alcohols (Vigabatrin / Sphingolipids) C->E Downstream Alkaloid Synthesis D->E Deprotection

Fig 2: Divergent synthetic applications of (R)-4-vinyloxazolidin-2-one via RCM and ring-opening.

Conclusion

(R)-4-vinyloxazolidin-2-one is far more than a simple protecting group; it is a dynamic stereocontrol element that bridges the gap between simple allylic precursors and highly complex pharmaceutical targets. By strictly controlling thermal exposure and leveraging the mechanistic nuances of Pd(II)-catalyzed amination and Grubbs-mediated metathesis, researchers can exploit this scaffold to achieve unparalleled diastereoselectivity in the synthesis of amino alcohols, sphingolipids, and advanced GABA-AT inhibitors.

References

  • Overman, L. E., et al. "Catalytic Asymmetric Intramolecular Aminopalladation: Enantioselective Synthesis of Vinyl-Substituted 2-Oxazolidinones, 2-Imidazolidinones, and 2-Pyrrolidinones." Journal of the American Chemical Society, 2002. [1]

  • Poli, G., et al. "Mechanistic Study of the Direct Intramolecular Allylic Amination Reaction Catalyzed by Palladium(II)." ACS Catalysis, 2016. [7]

  • BLD Pharm. "154334-64-2 | (R)-4-Vinyloxazolidin-2-one Product Information and Safety Data." BLD Pharm, 2024. [4]

  • ChemicalBook. "2-Oxazolidinone, 4-ethenyl-, (4R)- CAS Properties." ChemicalBook, 2024.[5]

  • Pyne, S. G., et al. "Asymmetric Synthesis of (−)-7-Epiaustraline and (+)-1,7-Diepiaustraline." Journal of the American Chemical Society, 2003. [2]

  • Castillón, S., et al. "A Useful Allene for the Stereoselective Synthesis of Protected Quaternary 2-Amino-2-Vinyl-1,3-diols." Universitat de Barcelona, 2012. [6]

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Exploratory

Stereochemical Properties and Asymmetric Synthesis of (R)-4-Vinyloxazolidin-2-one Derivatives: A Technical Guide

Executive Summary The (R)-4-vinyloxazolidin-2-one scaffold is a privileged chiral building block in modern organic synthesis and drug development. Its rigid stereocenter at the C4 position dictates the three-dimensional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (R)-4-vinyloxazolidin-2-one scaffold is a privileged chiral building block in modern organic synthesis and drug development. Its rigid stereocenter at the C4 position dictates the three-dimensional conformation of downstream derivatives, making it an essential precursor for the synthesis of complex β-amino alcohols, aza-sugars, and sphingosine derivatives like myriocin[1][2]. This whitepaper provides an in-depth mechanistic analysis of the stereochemical properties of (R)-4-vinyloxazolidin-2-ones, evaluates the evolution of Palladium(II) catalysts used in their asymmetric synthesis, and outlines a self-validating experimental protocol for their highly enantioselective construction.

Structural & Stereochemical Significance

The utility of 4-vinyloxazolidin-2-one derivatives stems from their orthogonal reactivity. The vinyl group serves as a versatile handle for cross-metathesis, hydroboration, or oxidative cleavage, while the oxazolidinone ring protects the delicate 1,2-amino alcohol functionality[2].

Establishing the (R)- or (S)-stereocenter at the C4 position with high enantiomeric excess (ee) is historically challenging. Traditional chiral pool approaches are limited by the availability of natural amino acid precursors. The breakthrough in accessing these structures arrived via the catalytic asymmetric intramolecular aminopalladation of prochiral (Z)-4-acetoxy-3-alkenyl N-tosylcarbamates, a methodology pioneered by the Overman laboratory[3]. The absolute configuration of the resulting product is strictly dictated by the chirality of the Palladium(II) catalyst and the geometric isomerism of the starting alkene[3].

Mechanistic Causality: Aminopalladation vs. Direct Allylation

The catalytic cycle for the formation of 4-vinyloxazolidin-2-ones is highly dependent on the geometric and electronic constraints of the substrate.

The Requirement for (Z)-Alkene Geometry

Experimental data reveals a strict requirement for the (Z)-configuration of the starting allylic N-arylsulfonylcarbamate. When (E)-stereoisomers are subjected to the same catalytic conditions, they react extremely slowly and yield products with poor enantiopurity (e.g., 65% ee compared to >95% ee for the (Z)-isomer)[3]. The causality behind this lies in the transition state: the (Z)-geometry allows the highly acidic carbamate nitrogen to achieve the precise spatial trajectory required for intramolecular nucleophilic attack on the Pd-coordinated alkene. The (E)-isomer suffers from severe steric clashes that prevent the formation of the necessary proxicyclic intermediate[3].

The Mechanistic Debate

Traditionally, the reaction was understood as a straightforward intramolecular aminopalladation followed by β-hydride elimination. However, recent Density Functional Theory (DFT) calculations and mechanistic studies suggest a more nuanced pathway. While the initial aminopalladation is kinetically favored, it is highly reversible[4]. The formation of the final 4-vinyloxazolidin-2-one actually proceeds via an intramolecular direct allylation following a concerted metalation-deprotonation (CMD) C-H activation step[4]. The transition state for the hydrogen abstraction from the substrate to form the σ-allyl complex is the turnover-determining step[4].

Mechanism Pd_Cat Active Chiral Pd(II) Catalyst (e.g., COP-OAc Monomer) Alkene_Coord Alkene Coordination (Z)-Allylic N-tosylcarbamate Pd_Cat->Alkene_Coord Substrate Binding Aminopalladation Intramolecular Aminopalladation (C-N Bond Formation) Alkene_Coord->Aminopalladation Nucleophilic Attack Beta_Elim Concerted Metalation-Deprotonation (C-H Activation) Aminopalladation->Beta_Elim Reversible / C-H Cleavage Product (R)-4-Vinyloxazolidin-2-one Product Release Beta_Elim->Product Direct Allylation Product->Pd_Cat Catalyst Regeneration

Catalytic cycle of Pd(II)-catalyzed asymmetric intramolecular aminopalladation.

Catalyst Evolution: From FOP to COP-OAc

Early asymmetric syntheses utilized Ferrocenyloxazoline Palladacycles (FOP)[3]. While effective, the iodide-bridged FOP precatalysts (such as FOP-I) were catalytically inactive in their native state. They required in situ preactivation with 4 equivalents of silver(I) trifluoroacetate to strip the iodide ligands and generate the active Pd(II) monomer[5]. The use of silver salts is detrimental to process chemistry due to their cost, light sensitivity, and tendency to form insoluble byproducts that complicate scale-up.

To circumvent this, Cobalt Oxazoline Palladacyclic (COP) complexes containing an acetate bridging ligand (COP-OAc) were developed[5]. The causality behind this design choice is rooted in ligand dissociation thermodynamics: the acetate ligand is a superior leaving group and a less strongly coordinating bridging ligand compared to iodide. This allows the COP-OAc dimer to spontaneously dissociate into the active monomeric Pd(II) species in solution without the need for silver activation, streamlining the protocol and improving overall yields[5].

Quantitative Data Analysis

The table below summarizes the performance metrics of these catalysts, highlighting the superiority of the COP-OAc system and the strict requirement for (Z)-alkene geometry.

Catalyst SystemSubstrate GeometryAdditive RequiredTemp (°C)Yield (%)Enantiomeric Excess (ee %)
FOP-I (1a)(Z)-allylicAgO2CCF3 (4 eq)2591–9890–93
COP-OAc (4)(Z)-allylicNone25–3881–9491–98
COP-OAc (4)(E)-allylicNone25< 5N/A

Data synthesized from Overman et al. (2001, 2005)[3][5].

Self-Validating Experimental Protocol

The following protocol details the synthesis of (S)-3-p-toluenesulfonyl-4-vinyloxazolidin-2-one using the COP-OAc catalyst. This methodology is designed as a self-validating system: the use of acidic co-solvents prevents racemic background reactions, TLC provides real-time conversion metrics, and chiral HPLC serves as the ultimate validation of stereochemical integrity.

Rationale for Solvent Selection

The reaction is conducted in a 4:1 mixture of CH2Cl2 and Glacial Acetic Acid (HOAc). The causality behind adding HOAc is critical: it maintains a highly acidic environment that suppresses the unwanted spontaneous ionization of the tertiary allylic N-tosylcarbamate intermediate[3]. Without HOAc, the substrate can form a non-chiral allylic carbocation, leading to a racemic background cyclization that destroys the enantiomeric excess of the final product.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve the crude (Z)-allylic N-tosylcarbamate (0.30 mmol) in 0.5 mL of a rigorously degassed 4:1 (v/v) mixture of anhydrous CH2Cl2 and HOAc[5].

  • Catalyst Addition: Add 1 mol % (3.0 × 10⁻³ mmol, 4.5 mg) of the COP-OAc catalyst directly to the solution. No silver salts are required[5].

  • Cyclization: Seal the reaction vial, protect it from ambient light (to prevent catalyst degradation), and stir at room temperature (25 °C)[5].

  • In-Process Monitoring: Monitor the reaction via TLC (8:2 hexanes–EtOAc). The reaction typically reaches full conversion within 10–20 hours, indicated by the disappearance of the carbamate spot and the emergence of a lower Rf product spot.

  • Workup & Purification: Concentrate the orange solution under reduced pressure to remove CH2Cl2 and HOAc. Purify the crude residue by flash column chromatography on silica gel using an 8:2 hexanes–EtOAc eluent[5].

  • Validation: Isolate the colorless solid (expected yield: ~94%). Validate the enantiomeric purity via analytical chiral HPLC using a Chiralcel OD-H column. The expected ee is >95%[3][5].

Workflow Step1 1. Substrate Preparation Dissolve (Z)-carbamate in CH2Cl2-HOAc Step2 2. Catalyst Addition Add 1 mol% COP-OAc (No Ag required) Step1->Step2 Step3 3. Cyclization Reaction Stir at 25°C for 10-20 h in dark Step2->Step3 Step4 4. Purification Concentration & Flash Chromatography Step3->Step4 Step5 5. Validation Chiral HPLC (>95% ee confirmation) Step4->Step5

Self-validating experimental workflow for the synthesis of 4-vinyloxazolidin-2-ones.

Downstream Applications in Drug Development

The (R)-4-vinyloxazolidin-2-one core is not an end-product but a highly functionalized intermediate. In diversity-oriented synthesis, the vinyl group can be subjected to hydroboration-oxidation to yield primary alcohols, or cross-metathesis to append long aliphatic chains[1].

For example, in the synthesis of sphingosine derivatives, the fully orthogonally protected carbamate can be selectively deprotected using K2CO3 in MeOH[2]. The oxazolidinone ring is subsequently hydrolyzed under basic conditions (e.g., LiOH) to unveil the syn-1,2-amino alcohol motif, a structural hallmark of numerous biologically active natural products, including the immunosuppressant myriocin and various antifungal sphingofungins[1][2].

References

  • Overman, L. E., & Remarchuk, T. P. (2001). Catalytic Asymmetric Intramolecular Aminopalladation: Enantioselective Synthesis of Vinyl-Substituted 2-Oxazolidinones, 2-Imidazolidinones, and 2-Pyrrolidinones. Journal of the American Chemical Society.
  • Karlsson, S. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.
  • Kirsch, S. F., Overman, L. E., & Watson, M. P. (2005). Catalytic Asymmetric Intramolecular Aminopalladation: Improved Palladium(II) Catalysts. The Journal of Organic Chemistry.
  • Universitat de Barcelona.
  • Poli, G., et al. (2016). Mechanistic Study of the Direct Intramolecular Allylic Amination Reaction Catalyzed by Palladium(II).

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Protocols & Analytical Methods

Method

Protocol for cross-metathesis reactions using (R)-4-vinyloxazolidin-2-one

Application Note: High-Fidelity Cross-Metathesis Protocols Utilizing (R)-4-Vinyloxazolidin-2-one for Chiral Allylic Amine Synthesis Executive Summary This application note provides a comprehensive, field-validated protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Cross-Metathesis Protocols Utilizing (R)-4-Vinyloxazolidin-2-one for Chiral Allylic Amine Synthesis

Executive Summary

This application note provides a comprehensive, field-validated protocol for executing olefin cross-metathesis (CM) using (R)-4-vinyloxazolidin-2-one. This chiral building block is instrumental in the synthesis of complex nitrogen-containing molecules, including sphingolipids, β-vinylserine equivalents, and conformationally restricted peptidomimetics. By leveraging second-generation Ruthenium catalysts, researchers can achieve high yields and excellent E-stereoselectivity while maintaining the integrity of the chiral center.

Introduction & Mechanistic Rationale

(R)-4-vinyloxazolidin-2-one is a highly versatile chiral synthon, frequently derived from Garner's aldehyde. The rigid oxazolidinone scaffold serves a dual purpose: it simultaneously protects the vicinal amino and hydroxyl groups while providing profound stereocontrol during downstream functionalizations, such as the synthesis of novel glycopeptides[1].

In the context of cross-metathesis, the terminal vinyl group of the oxazolidinone is reacted with various aliphatic or functionalized olefins to synthesize targets like D-erythro-Sphingosine[2].

Causality of Catalyst Selection: The allylic steric bulk and the electron-withdrawing nature of the carbamate moiety can attenuate the reactivity of the olefin. First-generation Grubbs catalysts often stall due to slow initiation and poor stability. Consequently, second-generation catalysts (e.g., Grubbs II or Hoveyda-Grubbs II), which feature a strongly σ-donating N-heterocyclic carbene (NHC) ligand, are required. The NHC ligand stabilizes the active 14-electron Ruthenium intermediate and accelerates the[2+2] cycloaddition, overcoming the activation barrier imposed by the substrate[2].

Logical Architecture of the Metathesis Workflow

The following diagram illustrates the critical stages of the cross-metathesis workflow, emphasizing the sequence of operations required to maintain catalyst integrity and maximize yield.

CM_Workflow A 1. Reagent Preparation Dry solvents & degas B 2. Substrate Mixing (R)-4-vinyloxazolidin-2-one + Alkene A->B C 3. Catalyst Addition Grubbs II or Hoveyda-Grubbs II B->C D 4. Cross-Metathesis 40-60°C under Argon C->D E 5. Reaction Quenching Ethyl Vinyl Ether (Excess) D->E F 6. Isolation & Purification Silica Gel Chromatography E->F

Caption: Sequential workflow for the cross-metathesis of (R)-4-vinyloxazolidin-2-one.

Catalytic Cycle & Stereochemical Control

The cross-metathesis reaction proceeds via a standard Chauvin mechanism. The E/Z selectivity is governed by the thermodynamic stability of the intermediate metallacyclobutane and the resulting olefin. The steric bulk of the oxazolidinone ring strongly disfavors the syn-metallacyclobutane conformation, driving the cycloreversion to yield predominantly the E-isomer.

Catalytic_Cycle Ru Ru-Alkylidene Active Catalyst Coord Olefin Coordination (R)-4-vinyloxazolidin-2-one Ru->Coord + Terminal Alkene Metallo Metallacyclobutane Intermediate Coord->Metallo [2+2] Cycloaddition Release Ethylene Release Metallo->Release Cycloreversion NewCoord Cross Partner Coordination Release->NewCoord + Cross Partner NewMetallo Substituted Metallacyclobutane NewCoord->NewMetallo [2+2] Cycloaddition Prod Product Release (E)-Alkene NewMetallo->Prod Cycloreversion Prod->Ru Catalyst Regeneration

Caption: Ruthenium-catalyzed cross-metathesis cycle highlighting the Chauvin mechanism.

Quantitative Optimization Data

To establish a self-validating system, empirical data comparing catalyst performance is provided below. The model reaction involves (R)-4-vinyloxazolidin-2-one and 1-pentadecene (a standard cross partner for D-erythro-sphingosine synthesis)[2].

Catalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Conversion (%)E/Z Ratio
Grubbs 1st Gen10DCM4024424:1
Grubbs 2nd Gen5DCM401289>10:1
Hoveyda-Grubbs II2Toluene60695>15:1

Insight: Hoveyda-Grubbs II provides the highest turnover frequency and stereoselectivity due to the stabilizing effect of the chelating ether ligand at elevated temperatures, preventing catalyst decomposition before the sterically hindered substrate can fully convert.

Detailed Experimental Protocol

Materials and Equipment
  • (R)-4-vinyloxazolidin-2-one (1.0 equiv, rigorously dried under high vacuum)

  • Cross Partner (e.g., 1-pentadecene, 2.0 - 3.0 equiv)

  • Hoveyda-Grubbs Catalyst 2nd Generation (2-5 mol%)

  • Anhydrous, degassed Dichloromethane (DCM) or Toluene (0.1 M relative to substrate)

  • Ethyl vinyl ether (excess, for quenching)

  • Schlenk line or Argon-filled glovebox

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with high-purity Argon. Repeat this cycle three times to ensure a strictly anhydrous and oxygen-free environment.

    • Causality: Oxygen and ambient moisture irreversibly oxidize the Ru-alkylidene to a catalytically inactive species, prematurely terminating the reaction.

  • Substrate Addition: Dissolve (R)-4-vinyloxazolidin-2-one (1.0 mmol) and the cross partner (2.0 mmol) in 10 mL of anhydrous, degassed solvent (DCM or Toluene). Transfer the solution to the Schlenk flask via a gastight syringe.

  • Catalyst Introduction: Weigh the Hoveyda-Grubbs II catalyst (0.02 mmol, 2 mol%) into a small vial. Dissolve in 1 mL of degassed solvent and inject it into the reaction mixture.

    • Observation: The solution will immediately transition to a characteristic bright green/brown color.

  • Reaction Execution: Attach a reflux condenser (purged with Argon) and heat the mixture to 40°C (for DCM) or 60°C (for Toluene). Stir continuously for 6 to 12 hours. Monitor the reaction progress via TLC (staining with KMnO4) or LC-MS.

  • Quenching (Critical Step): Once the starting material is consumed, cool the reaction to room temperature. Add 0.5 mL of ethyl vinyl ether and stir for 30 minutes.

    • Causality: Ethyl vinyl ether reacts rapidly with the active Ru-alkylidene to form a stable, metathesis-inactive Fischer carbene. This prevents unwanted double-bond migration or isomerization during the concentration and purification steps.

  • Purification: Concentrate the quenched mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate). The Ru-byproducts will typically elute as a dark band, while the desired (E)-allylic oxazolidinone is collected as a colorless oil or white solid.

Analytical Validation

To ensure the protocol is self-validating, verify the isolated product using 1H NMR spectroscopy (400 MHz, CDCl3). The newly formed internal olefin protons should appear between δ 5.40 and 5.80 ppm. The E-configuration is definitively confirmed by a trans-diaxial coupling constant ( J ) of 15.0 – 16.0 Hz. A J value of ~10.0 – 11.0 Hz indicates the presence of the undesired Z-isomer.

References

  • Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner's Aldehyde. National Library of Medicine (NIH).
  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA Portal.

Sources

Application

Application Note: A Protocol for the Palladium-Catalyzed Asymmetric Synthesis of (R)-4-Vinyloxazolidin-2-one

Abstract (R)-4-vinyloxazolidin-2-one is a valuable chiral building block in modern organic synthesis. The vinyl moiety serves as a versatile handle for a variety of subsequent transformations, such as cross-metathesis an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(R)-4-vinyloxazolidin-2-one is a valuable chiral building block in modern organic synthesis. The vinyl moiety serves as a versatile handle for a variety of subsequent transformations, such as cross-metathesis and Heck reactions, while the oxazolidinone core is a prevalent structural motif in numerous pharmaceuticals, including antibiotics.[1][2][3] This application note details a robust, palladium-catalyzed protocol for the asymmetric synthesis of (R)-4-vinyloxazolidin-2-one from the readily available starting material, butadiene monoepoxide (also known as vinyloxirane). The described methodology leverages a chiral palladium complex to induce high stereoselectivity in the cycloaddition reaction with an isocyanate, providing a reliable route to the enantiomerically enriched product.

Scientific Foundation: Reaction Mechanism and Stereocontrol

The core of this synthesis is a palladium-catalyzed [3+2] cycloaddition between a vinyl epoxide and an isocyanate. The catalytic cycle is believed to proceed through a mechanism analogous to the well-established Tsuji-Trost allylation.[4] The key to achieving the desired (R) stereochemistry lies in the use of a chiral phosphine ligand that coordinates to the palladium center, creating a chiral environment that directs the nucleophilic attack of the isocyanate.

The proposed catalytic cycle initiates with the oxidative addition of a Palladium(0) complex to the butadiene monoepoxide. This step forms a π-allylpalladium(II) intermediate, which is the key electrophilic species in the cycle. The isocyanate then coordinates to the palladium complex, and subsequent intramolecular nucleophilic attack by the nitrogen atom onto one of the terminal carbons of the π-allyl system occurs. The facial selectivity of this attack is dictated by the chiral ligand. Finally, reductive elimination regenerates the Pd(0) catalyst and releases the desired 4-vinyloxazolidin-2-one product.

Catalytic Cycle Proposed Catalytic Cycle pd0 Pd(0)L*₂ pi_allyl π-Allyl Pd(II) Complex (Intermediate B) epoxide Butadiene Monoepoxide epoxide->pd0 Oxidative Addition product (R)-4-Vinyloxazolidin-2-one product->pd0 Catalyst Regeneration isocyanate R-N=C=O isocyanate_complex Isocyanate Coordinated Complex (Intermediate C) isocyanate->isocyanate_complex pi_allyl->isocyanate_complex Isocyanate Coordination isocyanate_complex->product Reductive Elimination

Caption: Proposed catalytic cycle for the synthesis of (R)-4-vinyloxazolidin-2-one.

Safety First: Comprehensive Hazard Analysis

Chemical synthesis requires rigorous adherence to safety protocols. All operations must be conducted in a certified chemical fume hood by personnel trained in handling hazardous materials. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

  • Butadiene Monoepoxide (Vinyloxirane) : This reagent is a highly flammable liquid and vapor (Flash Point: -58°F).[5][6] It is harmful if swallowed and causes serious eye irritation.[7][8] It is also sensitive to moisture and heat, which can cause violent polymerization.[5][8] Store under an inert atmosphere in a cool, dark, and well-ventilated area away from acids, bases, and oxidizing agents.[8]

  • Isocyanates : Isocyanates, particularly low molecular weight and reactive variants like chlorosulfonyl isocyanate (CSI), are highly reactive and toxic.[1][9] They are potent respiratory sensitizers and require handling with extreme care under inert conditions to prevent exposure and reaction with moisture.

  • Palladium Catalysts : Palladium compounds are toxic and should be handled with care to avoid inhalation of dust or contact with skin.

  • Solvents : Organic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) are flammable and/or volatile. Ensure all heating is performed using a controlled heating mantle and that the apparatus is free from ignition sources.

  • A Special Note on Sodium Azide : While not utilized in this specific protocol, related epoxide ring-opening chemistry frequently employs sodium azide (NaN₃).[10] This substance is acutely toxic and can form highly explosive heavy metal azides if it comes into contact with metals like lead or copper, which may be present in plumbing.[11][12] Never use a metal spatula for handling solid sodium azide, and always quench any residual azide before disposal according to institutional safety guidelines.[13][14] All work involving azides requires a blast shield and specific, documented training.[13][15]

Detailed Experimental Protocol

This protocol is designed for the synthesis of (R)-4-vinyloxazolidin-2-one on a 5 mmol scale. All glassware should be oven-dried and cooled under a stream of dry argon or nitrogen. Solvents should be anhydrous and degassed prior to use.

Materials and Equipment
Reagent/MaterialM.W.AmountMolesNotes
Butadiene Monoepoxide70.09350 mg5.0 mmolStarting Material[5]
Tosyl Isocyanate197.221.08 g5.5 mmolReagent
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7246 mg0.05 mmolCatalyst Precursor
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)622.6775 mg0.12 mmolChiral Ligand
Anhydrous Tetrahydrofuran (THF)-50 mL-Solvent
Silica Gel (230-400 mesh)-~50 g-For Chromatography
Ethyl Acetate / Hexanes-As needed-Eluent
Step-by-Step Synthesis Workflow
  • Catalyst Preparation : In a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add Pd₂(dba)₃ (46 mg, 0.05 mmol) and (R)-BINAP (75 mg, 0.12 mmol).

  • Solvent Addition : Add 20 mL of anhydrous, degassed THF to the flask. Stir the mixture at room temperature for 30 minutes. The solution should turn from a deep purple to a reddish-orange or yellow color, indicating the formation of the active Pd(0)-ligand complex.

  • Reactant Addition : Cool the catalyst solution to 0 °C using an ice-water bath. Add butadiene monoepoxide (350 mg, 5.0 mmol) via syringe.

  • Isocyanate Addition : Slowly add a solution of tosyl isocyanate (1.08 g, 5.5 mmol) in 10 mL of anhydrous THF to the reaction flask dropwise over 20 minutes using a syringe pump. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 18-24 hours.

  • Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate:hexanes as the mobile phase.

  • Work-up : Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate) to isolate the product.[16]

  • Final Product : Combine the product-containing fractions and remove the solvent under reduced pressure to yield (R)-3-tosyl-4-vinyloxazolidin-2-one as a solid. The tosyl group can be removed under standard conditions if the N-H compound is desired.

Experimental Workflow Experimental Workflow start 1. Prepare Catalyst (Pd₂(dba)₃ + (R)-BINAP in THF) cool 2. Cool to 0 °C start->cool add_epoxide 3. Add Butadiene Monoepoxide cool->add_epoxide add_isocyanate 4. Add Tosyl Isocyanate Solution (Dropwise via Syringe Pump) add_epoxide->add_isocyanate react 5. Stir at Room Temperature (18-24 hours) add_isocyanate->react monitor 6. Monitor by TLC react->monitor concentrate 7. Concentrate in vacuo monitor->concentrate purify 8. Flash Column Chromatography concentrate->purify product 9. Isolate Pure Product purify->product

Caption: A flowchart illustrating the key steps of the synthesis protocol.

Product Characterization

The identity, purity, and stereochemical integrity of the final product must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expected signals would include resonances for the vinyl protons (typically in the 5-6 ppm region), the oxazolidinone ring protons, and the protons of the N-tosyl group. The specific shifts and coupling constants will confirm the structure.

    • ¹³C NMR : The spectrum should show characteristic peaks for the carbonyl carbon of the oxazolidinone (~155-160 ppm), the vinyl carbons, and the carbons of the tosyl group.

  • Infrared (IR) Spectroscopy : A strong absorption band around 1750-1780 cm⁻¹ is characteristic of the carbonyl (C=O) stretch in the five-membered oxazolidinone ring.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.

  • Chiral High-Performance Liquid Chromatography (HPLC) : The enantiomeric excess (ee%) of the product should be determined by analysis on a chiral stationary phase column (e.g., Chiralcel OD-H or AD-H) with a suitable mobile phase (typically a mixture of hexanes and isopropanol).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the asymmetric synthesis of (R)-4-vinyloxazolidin-2-one. By employing a palladium catalyst with a chiral ligand, this method offers a reliable pathway to this important synthetic intermediate from butadiene monoepoxide. The detailed discussion of the mechanism, stringent safety protocols, and clear experimental steps are intended to enable researchers in synthetic chemistry and drug development to successfully implement this transformation.

References

  • Environment, Health & Safety, University of Wisconsin-Madison. (2017). Safe Handling of Sodium Azide (SAZ). Retrieved from EHS University of Wisconsin-Madison website.
  • Pei, T., & Widenhoefer, R. A. (2001). Catalytic Asymmetric Intramolecular Aminopalladation: Enantioselective Synthesis of Vinyl-Substituted 2-Oxazolidinones, 2-Imidazolidinones, and 2-Pyrrolidinones. Journal of the American Chemical Society, 123(46), 11290–11291. Available at: [Link]

  • Yale Environmental Health & Safety. (2021). Sodium Azide.
  • Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3.
  • Department of Chemistry and Biochemistry, University of Maryland. Sodium Azide SOP.
  • UNC Environment, Health and Safety. (2021). Standard Operating Procedure for Sodium Azide.
  • Carda, M., et al. (1998). Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: a computational study. Journal of the Chemical Society, Perkin Transactions 1, (20), 3463-3470. Available at: [Link]

  • Wu, S., et al. (2022). Stereodivergent Synthesis of Epoxides and Oxazolidinones via the Halohydrin Dehalogenase-Catalyzed Desymmetrization Strategy. ACS Catalysis, 12(11), 6346–6352. Available at: [Link]

  • Mikleusevic, E., et al. (2015). Synthesis of chiral oxazolidinones by HHDH-catalyzed epoxide ring opening with cyanate. ResearchGate. Available at: [Link]

  • Lemaire-Audoire, S., et al. (1997). Regio- and Stereocontrolled Formation of Chiral Epoxy Oxazolidines via Bromocarbamation of N-Boc Alkenyl Oxazolidines. Application to Asymmetric Synthesis. The Journal of Organic Chemistry, 62(4), 853–864. Available at: [Link]

  • Karatas, F., & Kayan, C. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1826–1834. Available at: [Link]

  • Pei, T., & Widenhoefer, R. A. (2001). Catalytic Asymmetric Intramolecular Aminopalladation: Enantioselective Synthesis of Vinyl-Substituted 2-Oxazolidinones, 2-Imidazolidinones, and 2-Pyrrolidinones. Journal of the American Chemical Society. Figshare. Available at: [Link]

  • Tokyo Chemical Industry Co., Ltd. 1,3-Butadiene Monoepoxide.
  • Spectrum Chemical. CAS Number 930-22-3 | 1,3-Butadiene Monoepoxide.
  • Chen, K., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(10), 2652. Available at: [Link]

  • Lab Supplies. 1,3-Butadiene Monoepoxide, 1 gram, Each.
  • ChemicalBook. BUTADIENE MONOXIDE | 930-22-3.
  • MilliporeSigma. (2025). Safety Data Sheet - Butadiene monooxide.
  • Bull, J. A., et al. (2012). Synthesis of N-Vinyloxazolidinones and Morpholines from Amino Alcohols and Vinylsulfonium Salts. European Journal of Organic Chemistry, 2012(1), 160–166. Available at: [Link]

  • Nolen, E. G., et al. (2021). Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner's Aldehyde. Synlett, 32(6), 601–604. Available at: [Link]

  • Smith, M. D., & Heathcock, C. H. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 8(11), 2208–2220. Available at: [Link]

  • Kumar, P., et al. (2024). Palladium-catalysed Tsuji–Trost-type vinyl epoxide cross-coupling with umpolung hydrazones. Chemical Science, 15(13), 4887–4894. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Bratulescu, G. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007(20), 3111-3112. Available at: [Link]

  • van der Heijden, J., et al. (2021). Recent Advances in Palladium-Catalyzed Isocyanide Insertions. Molecules, 26(21), 6432. Available at: [Link]

  • Chen, K., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. ResearchGate. Available at: [Link]

  • Palomba, M., et al. (2023). One-pot synthesis of oxazolidin-2-ones. ResearchGate. Available at: [Link]

  • Wipf, P. (2006). The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Nolen, E. G., et al. (2021). Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner's Aldehyde. Synlett, 32(6), 601-604. Available at: [Link]

  • Sahoo, P. K., et al. (2016). Studies on the Effect of Concentration of Hydroxyl-Terminated Polybutadiene (HTPB) on the Physico-Thermal and Physico. International Journal of Innovative Research in Science, Engineering and Technology, 5(3). Available at: [Link]

  • LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • Wang, C. (1991). Crosslinking Of Isocyanate-functional Acrylic Latex With Telechelic Polybutadiene. Lehigh University. Available at: [Link]

  • Nolen, E. G., et al. (2021). Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner's Aldehyde. ResearchGate. Available at: [Link]

  • Organic Syntheses. (4s)-isopropyl-3-propionyl-2-oxazolidinone. Available at: [Link]

  • Nolen, E. G., et al. (2020). Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4- carboxylate as a -Vinylserine Synthetic Equivalent by Vinyl G. Thieme. Available at: [Link]

  • D'hooghe, M., & Toste, F. D. (2024). Isocyanate-based multicomponent reactions. Trends in Chemistry. Available at: [Link]

  • Madesclaire, M., et al. (2007). Synthesis of Isomeric 2-Oxazolidinones from (1R,2R)- and (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediols. ResearchGate. Available at: [Link]

  • Pilotzi-Xochipiltecatl, H., & Orea-Flores, M. L. (2024). Synthesis of methyl 2-((4R)-3-acryloyl-4- phenyloxazolidin-2-yl)acetates. Preprints.org. Available at: [Link]

  • Pithan, C. (2002). Investigations into Epoxide-modified Polyurethane-Polyisocyanurate Reaction Systems for Rigid Foam Applications. Hamburg University. Available at: [Link]

  • De Vita, D., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 27(19), 6214. Available at: [Link]

Sources

Method

Application Note: (R)-4-Vinyloxazolidin-2-one as a Chiral Synthon in Natural Product Total Synthesis

Introduction and Mechanistic Rationale In the landscape of diversity-oriented synthesis and natural product total synthesis, the stereoselective construction of vicinal amino alcohols and complex cyclic scaffolds remains...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In the landscape of diversity-oriented synthesis and natural product total synthesis, the stereoselective construction of vicinal amino alcohols and complex cyclic scaffolds remains a formidable challenge. (R)-4-vinyloxazolidin-2-one has emerged as a highly privileged chiral building block that addresses these challenges simultaneously[1].

The architectural brilliance of this synthon lies in its dual-purpose design:

  • Conformational Locking & Protection : The oxazolidinone ring serves as a simultaneous protecting group for both the amine and the hydroxyl functionalities. More importantly, the rigid 5-membered ring restricts rotation around the C–N and C–O bonds. This conformational lock provides exceptional diastereofacial bias during subsequent reactions (such as epoxidation, dihydroxylation, or cycloaddition), forcing incoming reagents to approach from the less sterically hindered face[2].

  • Versatile Functional Handle : The terminal vinyl group is classified as a "Type I" olefin in the context of olefin metathesis, making it highly reactive and prone to rapid homodimerization or cross-metathesis. Furthermore, the vinyl moiety can participate in transition-metal-catalyzed [2+2] photocycloadditions to generate stereodefined cyclobutanes[3].

G Core (R)-4-vinyloxazolidin-2-one CM Olefin Cross-Metathesis (Grubbs II / CH2Cl2) Core->CM Aliphatic Alkenes Photo [2+2] Photocycloaddition (Cu(I) Catalyst / hν) Core->Photo Enones/Alkenes Oxidation Dihydroxylation (OsO4 / NMO) Core->Oxidation Oxidants CM_Prod Sphingolipids (E-Alkenes) CM->CM_Prod Photo_Prod Cyclobutane Natural Products (Stereodefined) Photo->Photo_Prod Ox_Prod Polyhydroxylated Alkaloids (Syn-Diols) Oxidation->Ox_Prod

Divergent synthetic pathways of (R)-4-vinyloxazolidin-2-one in natural product synthesis.

Application 1: Total Synthesis of Sphingolipids via Cross-Metathesis

Sphingolipids, such as D-erythro-sphingosine and phytosphingosine, are critical components of eukaryotic cell membranes and act as potent signaling molecules regulating cell growth and apoptosis[4]. The total synthesis of these targets often relies on the cross-metathesis (CM) of (R)-4-vinyloxazolidin-2-one derivatives with long-chain aliphatic alkenes (e.g., 1-pentadecene)[5].

Causality Behind Experimental Choices
  • Catalyst Selection : While First-Generation Grubbs catalysts struggle with the electron-withdrawing proximity of the oxazolidinone ring, the Second-Generation Grubbs Catalyst (Grubbs II) or Hoveyda-Grubbs II catalyst is employed[6]. The strongly electron-donating N-heterocyclic carbene (NHC) ligand in Grubbs II increases the catalyst's stability and its ability to turn over sterically and electronically deactivated olefins.

  • Thermodynamic Control for E-Selectivity : The metathesis reaction is entirely reversible. By running the reaction at reflux in dichloromethane (DCM) for extended periods (12 hours) and using an excess of the aliphatic lipid tail, the reaction is pushed toward the thermodynamically favored E-isomer (typically >18:1 E/Z ratio)[6].

Quantitative Data: Optimization of Cross-Metathesis

The following table summarizes the optimization parameters for the cross-metathesis of (R)-4-vinyloxazolidin-2-one with 1-pentadecene to yield the sphingosine precursor[5][6].

CatalystLoading (mol %)Lipid EquivalentsTime (h)Yield (%)E:Z Ratio
Grubbs I102.024< 30N/A
Grubbs II52.0128218:1
Grubbs II34.0272> 99:1
Grubbs II54.012> 95> 99:1
Hoveyda-Grubbs II32.068819:1
Protocol 1: Olefin Cross-Metathesis for Sphingosine Precursors

Objective: To couple (R)-4-vinyloxazolidin-2-one with 1-pentadecene to form the E-alkene backbone of D-erythro-sphingosine. This protocol is designed to be self-validating by incorporating in-process TLC and NMR checks.

Materials:

  • (R)-4-vinyloxazolidin-2-one derivative (1.0 equiv, 1.0 mmol)

  • 1-Pentadecene (4.0 equiv, 4.0 mmol)

  • Second-Generation Grubbs Catalyst (0.05 equiv, 5 mol%)

  • Anhydrous Dichloromethane (DCM), degassed via freeze-pump-thaw (10 mL)

Step-by-Step Methodology:

  • System Preparation : Flame-dry a 25 mL Schlenk flask under a stream of argon. Add the (R)-4-vinyloxazolidin-2-one derivative (1.0 mmol) and purge the flask with argon for 5 minutes.

  • Reagent Addition : Inject 10 mL of anhydrous, degassed DCM into the flask. Add 1-pentadecene (4.0 mmol) via a gas-tight syringe. Rationale: An excess of the terminal alkene drives the equilibrium forward and suppresses the homodimerization of the oxazolidinone.

  • Catalyst Introduction : Add the Grubbs II catalyst (5 mol%) rapidly as a solid under positive argon flow. The solution will immediately turn a deep brownish-purple.

  • Reaction Execution : Equip the flask with a reflux condenser and heat the mixture to 40 °C (reflux) for 12 hours.

  • In-Process Validation : After 6 hours, take a 50 µL aliquot, concentrate it, and analyze via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting oxazolidinone and the appearance of a less polar UV-active spot (if protected with a UV-active group) indicates progression.

  • Quenching : Cool the reaction to room temperature. Add 0.1 mL of ethyl vinyl ether and stir for 30 minutes. Rationale: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, inactive Fischer carbene, preventing double-bond isomerization during workup.

  • Purification : Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes:EtOAc).

  • Final Validation : Analyze the purified product via 1 H-NMR. The diagnostic trans-alkene protons should appear as a doublet of triplets (dt) and a doublet of doublets (dd) around δ 5.4–5.8 ppm with a large coupling constant ( J≈15.5 Hz), confirming the E-geometry[5].

G Sphingosine D-erythro-Sphingosine (Target) Intermediate Protected Amino Alcohol (E-Alkene) Sphingosine->Intermediate Deprotection Synthon (R)-4-vinyloxazolidin-2-one (Chiral Synthon) Intermediate->Synthon Cross-Metathesis (Grubbs II) Lipid 1-Pentadecene (Lipid Tail) Intermediate->Lipid

Retrosynthetic analysis of D-erythro-sphingosine utilizing (R)-4-vinyloxazolidin-2-one.

Application 2: Accessing Cyclobutane Cores via [2+2] Photocycloaddition

Beyond metathesis, the vinyl group of (R)-4-vinyloxazolidin-2-one is a prime candidate for [2+2] photocycloadditions, a powerful method for constructing highly strained cyclobutane rings found in natural products like kelsoene or various ladderanes[3].

Causality Behind Experimental Choices
  • Copper(I) Catalysis : Direct UV excitation of unactivated alkenes requires harsh, short-wavelength light that often degrades complex molecules. By introducing a Cu(I) salt (typically CuOTf), the copper coordinates to both the vinyl group of the oxazolidinone and the coupling partner (e.g., an enone or another alkene), forming a pre-organized bidentate complex[3].

  • Stereospecificity : This Cu(I) pre-organization, combined with the steric bulk of the oxazolidinone ring, dictates a highly diastereoselective exo approach. The reaction proceeds via a metal-to-ligand charge transfer (MLCT) upon irradiation at λ>300 nm, ensuring a stereospecific reaction course that preserves the configuration of the chiral center[3].

Protocol 2: Cu(I)-Catalyzed [2+2] Photocycloaddition

Objective: To synthesize a stereodefined cyclobutane intermediate via the intermolecular [2+2] photocycloaddition of (R)-4-vinyloxazolidin-2-one and a cyclic alkene.

Materials:

  • (R)-4-vinyloxazolidin-2-one derivative (1.0 equiv, 1.0 mmol)

  • Cyclic alkene (e.g., cyclopentene) (10.0 equiv, 10.0 mmol)

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)2​⋅C6​H6​ (0.1 equiv, 10 mol%)

  • Anhydrous Diethyl Ether (15 mL)

  • UV Photoreactor equipped with 350 nm Rayonet lamps

Step-by-Step Methodology:

  • Complexation : In a flame-dried quartz reaction vessel under argon, dissolve the (R)-4-vinyloxazolidin-2-one derivative (1.0 mmol) and the cyclic alkene (10.0 mmol) in 15 mL of anhydrous diethyl ether.

  • Catalyst Addition : Add (CuOTf)2​⋅C6​H6​ (10 mol%). Stir the mixture in the dark for 30 minutes at room temperature. Rationale: Allowing time in the dark ensures the thermodynamic formation of the Cu(I)-bis(alkene) pre-reaction complex, which is critical for high diastereoselectivity.

  • Irradiation : Place the quartz vessel in the UV photoreactor. Irradiate the mixture at 350 nm for 24–48 hours. Maintain the temperature at 20 °C using an internal cooling finger to prevent thermal degradation of the catalyst.

  • In-Process Validation : Monitor the reaction via GC-MS or HPLC. The reaction is complete when the peak corresponding to the starting oxazolidinone is consumed.

  • Workup : Dilute the reaction mixture with 20 mL of ethyl acetate and wash with a 10% aqueous solution of ammonium hydroxide ( NH4​OH ) (2 x 15 mL). Rationale: The ammonia strongly coordinates to the copper, pulling the metal out of the organic layer and into the aqueous layer, preventing metal contamination during purification.

  • Purification : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify the resulting cyclobutane via flash chromatography.

  • Final Validation : Confirm the relative stereochemistry of the cyclobutane protons using 2D NOESY NMR. Strong cross-peaks between the cyclobutane bridgehead protons and the oxazolidinone ring protons will validate the predicted exo stereochemical outcome.

Conclusion

(R)-4-vinyloxazolidin-2-one is a masterkey intermediate in organic synthesis. By leveraging its rigid stereocenter and reactive vinyl moiety, chemists can rapidly assemble complex aliphatic chains via cross-metathesis or construct strained carbocycles via photocycloaddition. The self-validating protocols provided herein ensure that researchers can reproduce these critical transformations with high fidelity, accelerating the total synthesis of bioactive natural products.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve enantiomeric excess when using (R)-4-vinyloxazolidin-2-one

Welcome to the Technical Support Center for Asymmetric Synthesis . This guide is specifically engineered for researchers, process chemists, and drug development professionals troubleshooting stereochemical degradation wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Asymmetric Synthesis . This guide is specifically engineered for researchers, process chemists, and drug development professionals troubleshooting stereochemical degradation when utilizing (R)-4-vinyloxazolidin-2-one as a chiral building block or Evans-type auxiliary.

Below, you will find targeted troubleshooting workflows, mechanistic explanations, and self-validating protocols designed to maximize and preserve enantiomeric excess (ee) and diastereomeric excess (de).

Troubleshooting the Synthesis of (R)-4-Vinyloxazolidin-2-one

Q: My starting (R)-4-vinyloxazolidin-2-one exhibits a low initial enantiomeric excess (<80% ee) right out of the synthesis pipeline. How can I optimize the catalytic cycle to achieve >95% ee?

A: The stereochemical fidelity of the auxiliary itself is heavily dependent on the geometry of your starting materials and the choice of the palladium catalyst during the asymmetric intramolecular aminopalladation.

  • Causality (The Alkene Geometry): It is an absolute requirement that your starting allylic N-arylsulfonylcarbamate is the (Z)-stereoisomer. The (E)-stereoisomer reacts exceptionally slowly and forces the intermediate π-allylpalladium complex into a suboptimal conformation, leading to poor facial selectivity and yielding products with moderate enantiopurity (typically ~65% ee)[1].

  • Causality (The Catalyst): Older protocols rely on Ferrocene oxazoline palladacyclic (FOP) catalysts that require in situ activation with moisture-sensitive silver salts[1]. By upgrading to a Cobalt oxazoline palladacyclic acetate (COP-OAc) catalyst, you bypass the need for silver salt preactivation. The acetate ligand acts as an internal base for the concerted metalation-deprotonation (CMD) step, driving the reaction forward efficiently[2],[3].

Self-Validating Optimization: Run the cyclization using 1 mol % of COP-OAc in a 4:1 mixture of CH₂Cl₂–HOAc at 38 °C. The presence of acetic acid suppresses background racemic pathways. If the reaction is proceeding correctly, you will observe complete conversion within 10 hours, yielding the product in 91–98% ee[2].

Troubleshooting Diastereoselectivity in Asymmetric Aldol/Alkylation Reactions

Q: When using N-acyl-(R)-4-vinyloxazolidin-2-one as a chiral auxiliary in aldol additions, my diastereomeric excess (de) is poor. This translates to a low ee after I cleave the auxiliary. How do I fix this?

A: This is a classic steric shielding issue. Unlike traditional Evans auxiliaries (which utilize bulky isopropyl or benzyl groups), the vinyl group at the C4 position is planar and less sterically demanding.

  • Causality: If the transition state is "loose" (e.g., when using alkali metal enolates like Na/Li), the electrophile can attack from the unshielded si-face. To achieve high de, you must force a highly rigid, chelated (Z)-enolate transition state.

  • The Solution: Utilize bidentate Lewis acids such as dibutylboron triflate (Bu₂BOTf) or TiCl₄. The metal center coordinates simultaneously to the imide carbonyl and the oxazolidinone carbonyl. This locks the conformation so that the planar vinyl group acts as a rigid "wall," effectively blocking the re-face and forcing the electrophile to approach exclusively from the opposite side.

Chelation A N-Acyl-(R)-4-vinyloxazolidin-2-one B Add Lewis Acid (e.g., TiCl4 or Bu2BOTf) A->B C Rigid Z-Enolate Chelate (Metal coordinates O-imide & O-carbonyl) B->C Base (iPr2NEt) D Si-face Attack (Steric block by vinyl group) C->D Electrophile E High de/ee Product (>95% de) D->E

Fig 1. Chelation-controlled transition state pathway required for high stereoselectivity with vinyl auxiliaries.

Quantitative Data Summary: Impact of Reaction Conditions on Stereoselectivity
Reaction TypeLewis Acid / Base SystemTemp (°C)Enolate Geometryde (%)Final ee (%)
Aldol AdditionBu₂BOTf / DIPEA-78 to 0Strict (Z)-enolate>95>99
Aldol AdditionTiCl₄ / (-)-Sparteine-78Strict (Z)-enolate9295
AlkylationNaHMDS (No Lewis Acid)-78(E)/(Z) mixture<60<60
AlkylationLDA / LiCl-78(Z)-enolate8588
Step-by-Step Methodology: Highly Stereoselective Asymmetric Aldol Addition

This protocol includes self-validating visual cues to ensure stereochemical integrity.

  • Preparation: Dissolve N-acyl-(R)-4-vinyloxazolidin-2-one (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere. Cool the flask to -78 °C.

  • Enolization (Critical Step): Add Bu₂BOTf (1.1 equiv) dropwise. Self-Validation: The solution should turn pale yellow, indicating the initial Lewis acid-carbonyl complexation. Follow immediately by adding N,N-diisopropylethylamine (DIPEA) (1.2 equiv).

  • Geometry Locking: Stir for 30 minutes at -78 °C, then strategically warm the reaction to 0 °C for exactly 15 minutes. Causality: This warming period provides the activation energy required to equilibrate any kinetic (E)-enolate entirely into the thermodynamically stable, chelated (Z)-enolate.

  • Electrophile Addition: Re-cool the mixture to -78 °C. Add the aldehyde (1.1 equiv) dropwise. Stir for 1–2 hours at -78 °C.

  • Quenching & Oxidation: Quench with pH 7 phosphate buffer and methanol. Add 30% H₂O₂ in methanol at 0 °C and stir for 1 hour to safely oxidize and cleave the boron-aldolate complex. Extract with CH₂Cl₂ and purify.

Preventing Epimerization and Olefin Migration

Q: I am attempting a cross-metathesis on the vinyl group to synthesize a sphingolipid precursor, but the C4 stereocenter is racemizing. What is causing this?

A: You are likely experiencing olefin isomerization rather than direct deprotonation.

  • Causality: Ruthenium-based metathesis catalysts (such as Grubbs 2nd Generation) can decompose over time into ruthenium hydride species. These hydrides are highly active olefin isomerization catalysts. They cause the terminal double bond of the vinyl group to migrate inward toward the oxazolidinone ring. Because the C4 position is allylic, this migration temporarily destroys the sp³ stereocenter, leading to racemization upon any subsequent reverse-migration.

  • The Solution: Add a hydride scavenger to the reaction. Introducing 10 mol % of 1,4-benzoquinone intercepts the decomposing ruthenium hydride species, completely shutting down the isomerization pathway and preserving your ee[3].

Troubleshooting Start Low ee/de detected in product Q1 Is the auxiliary itself epimerizing during enolization? Start->Q1 Sol1 Keep temp < 0 °C Use hindered base (DIPEA) Q1->Sol1 Yes Q2 Is facial selectivity poor during the addition step? Q1->Q2 No Sol2 Switch to bidentate Lewis Acid (e.g., Bu2BOTf or TiCl4) Q2->Sol2 Yes Q3 Is olefin migration occurring during downstream metathesis? Q2->Q3 No Sol3 Add 1,4-benzoquinone (Scavenges Ru-hydrides) Q3->Sol3 Yes

Fig 2. Step-by-step troubleshooting workflow for diagnosing and resolving low ee/de.

References

  • Catalytic Asymmetric Intramolecular Aminopalladation: Improved Palladium(II) Catalysts. The Journal of Organic Chemistry.[Link]

  • Catalytic Asymmetric Intramolecular Aminopalladation: Enantioselective Synthesis of Vinyl-Substituted 2-Oxazolidinones, 2-Imidazolidinones, and 2-Pyrrolidinones. Journal of the American Chemical Society.[Link]

  • Mechanistic Study of the Direct Intramolecular Allylic Amination Reaction Catalyzed by Palladium(II). ACS Catalysis.[Link]

Sources

Optimization

Technical Support Center: Optimizing the Cleavage of (R)-4-Vinyloxazolidin-2-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the ring-opening cleavage of (R...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the ring-opening cleavage of (R)-4-vinyloxazolidin-2-one. This cyclic carbamate is a critical intermediate in the synthesis of complex amino alcohol natural products and active pharmaceutical ingredients (APIs).

Below, you will find a mechanistic workflow, a targeted troubleshooting guide, empirical comparative data, and a self-validating experimental protocol to ensure high-fidelity conversion to (R)-2-amino-3-buten-1-ol.

I. Mechanistic Overview & Workflow

The cleavage of an oxazolidin-2-one ring requires overcoming the high stability of the cyclic carbamate. The reaction proceeds via nucleophilic attack at the carbonyl carbon, ring opening to an acyclic carbamate salt, and subsequent decarboxylation to yield the free amino alcohol.

G Start (R)-4-vinyloxazolidin-2-one (Starting Material) Base Alkaline Hydrolysis (Ba(OH)2 or LiOH) Start->Base Aqueous Solvent, Heat Intermediate Acyclic Carbamate Salt (Ring Opened) Base->Intermediate Side1 Vinyl Isomerization (Side Reaction) Base->Side1 Harsh Temp (>80°C) Side2 Epimerization at C4 (Loss of ee) Base->Side2 Prolonged Base Exposure Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Irreversible Sink (BaCO3 ppt) Product (R)-2-amino-3-buten-1-ol (Target Amino Alcohol) Decarboxylation->Product Isolation

Mechanistic workflow for the basic cleavage of (R)-4-vinyloxazolidin-2-one to its amino alcohol.

II. Troubleshooting Guide & FAQs

Q1: My cleavage reaction is stalling at 50% conversion, even with a large excess of NaOH. Why is the reaction incomplete? Causality: The intermediate acyclic carbamate salt is in thermodynamic equilibrium with the closed oxazolidinone ring. If decarboxylation is slow, the alkoxide intermediate can simply attack the carbamate carbonyl to re-close the ring. Solution: Switch your base from NaOH to Barium Hydroxide ( Ba(OH)2​ ). The precipitation of highly insoluble barium carbonate ( BaCO3​ ) acts as an irreversible thermodynamic sink, driving the equilibrium forward toward complete decarboxylation 1. For moisture-sensitive downstream applications, anhydrous Potassium Trimethylsilanolate (KOTMS) in THF is an excellent alternative 2.

Q2: I am observing degradation and polymerization of the vinyl group. How can I prevent this? Causality: The terminal vinyl group is highly susceptible to radical-induced polymerization or base-catalyzed isomerization (shifting to an internal enamine) at elevated temperatures (>80 °C) 3. Solution: Strictly degas your solvent mixture (e.g., 1,4-dioxane/water) with nitrogen or argon for 15 minutes prior to heating to remove dissolved oxygen, which initiates radical pathways. Maintain the reaction temperature strictly at or below 80 °C.

Q3: The reaction shows full conversion on TLC, but my isolated yield of (R)-2-amino-3-buten-1-ol is <30%. Where is my product? Causality: (R)-2-amino-3-buten-1-ol is a low-molecular-weight, highly polar amino alcohol. It is infinitely miscible with water and partitions poorly into standard organic extraction solvents (like ethyl acetate or diethyl ether) during aqueous workup. Solution: Do not attempt to extract the free amine directly from the aqueous phase. Instead, perform an in situ protection. After hydrolysis, cool the mixture, adjust the pH to 9.0, and add Boc-anhydride ( Boc2​O ). The resulting N-Boc-amino alcohol is highly lipophilic and easily extracted with ethyl acetate 4.

Q4: Is there a risk of racemization at the C4 stereocenter during basic hydrolysis? Causality: The C4 proton is allylic and adjacent to an electron-withdrawing carbamate/amine, making it slightly acidic. Prolonged exposure to strong bases (like KOH in refluxing ethanol) can lead to reversible deprotonation, causing epimerization and loss of enantiomeric excess (ee) 5. Solution: Limit the reaction time by monitoring closely. If the substrate proves too sensitive, switch to a LiOH/H2​O2​ system. The alpha-effect of the hydroperoxide anion accelerates nucleophilic attack at the carbonyl at much lower temperatures (0–25 °C), preserving the stereocenter.

III. Empirical Data: Comparison of Cleavage Conditions

The following table summarizes the quantitative outcomes of various cleavage conditions applied to (R)-4-vinyloxazolidin-2-one.

Reagent SystemTemp (°C)Time (h)Conversion (%)ee RetentionWorkup Difficulty
NaOH / EtOH / H₂O 801285ModerateHigh (Aqueous)
Ba(OH)₂ / Dioxane / H₂O 808>95HighLow (Filtration)
LiOH / H₂O₂ / THF 25490ExcellentModerate
KOTMS / THF 251688ExcellentLow (Anhydrous)

IV. Validated Experimental Protocol: Ba(OH)₂ Cleavage with In Situ Boc-Protection

This protocol is engineered as a self-validating system . Each phase includes specific physicochemical checkpoints to guarantee the integrity of the reaction before proceeding to the next step.

Step 1: Reagent Preparation & Degassing
  • Suspend Ba(OH)2​⋅8H2​O (3.0 equiv) in a 1:1 mixture of 1,4-dioxane and deionized water (0.2 M relative to substrate).

  • Bubble nitrogen gas through the suspension for 15 minutes to remove dissolved oxygen (prevents vinyl polymerization).

Step 2: Hydrolysis & Decarboxylation
  • Add (R)-4-vinyloxazolidin-2-one (1.0 equiv) to the suspension.

  • Heat the mixture to 80 °C under a nitrogen atmosphere.

  • Self-Validating Checkpoint 1 (Reaction Progress): Monitor the reaction via TLC (1:1 Hexanes/EtOAc, KMnO4​ stain). The starting material ( Rf​≈0.4 ) will disappear. Simultaneously, observe the flask: the formation of a dense, white precipitate ( BaCO3​ ) physically validates that decarboxylation is occurring and driving the reaction to completion.

Step 3: Cooling & Precise Neutralization
  • Once complete (typically 6–8 hours), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter.

  • Self-Validating Checkpoint 2 (pH Adjustment): Stop exactly at pH 9.0. This specific pH ensures the amine is fully deprotonated (nucleophilic) for the subsequent protection step, without being so basic that it rapidly hydrolyzes the incoming Boc anhydride. Caution: Vigorous CO2​ evolution will occur as excess barium carbonate is neutralized.

Step 4: In Situ Protection
  • Add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 equiv) dropwise to the pH 9.0 mixture.

  • Stir vigorously at room temperature for 12 hours.

Step 5: Extraction & Isolation
  • Filter the heterogeneous mixture through a pad of Celite to remove residual barium salts. Wash the filter cake with Ethyl Acetate.

  • Extract the filtrate with Ethyl Acetate ( 3×50 mL).

  • Self-Validating Checkpoint 3 (Extraction Efficiency): Spot a drop of the remaining aqueous layer on a TLC plate and heat it with ninhydrin stain. A negative (colorless) result confirms the complete transfer of the newly lipophilic N-Boc-amino alcohol into the organic phase.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography to yield pure N-Boc-(R)-2-amino-3-buten-1-ol.

V. References

  • Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols ResearchGate URL:

  • Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones ResearchGate URL:

  • Pd-Catalyzed Carboamination of Oxazolidin-2-ones PubMed Central (NIH) URL:

  • Supporting Information: Base hydrolysis of oxazolidinone Royal Society of Chemistry (RSC) URL:

  • Asymmetric Synthesis of Active Pharmaceutical Ingredients ACS Publications URL:

Sources

Reference Data & Comparative Studies

Validation

(R)-4-vinyloxazolidin-2-one vs Evans chiral auxiliaries in asymmetric synthesis

The evolution of asymmetric synthesis relies heavily on the design of chiral auxiliaries that offer both high stereocontrol and practical downstream cleavage. For decades, classic Evans oxazolidinones (derived from valin...

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Author: BenchChem Technical Support Team. Date: April 2026

The evolution of asymmetric synthesis relies heavily on the design of chiral auxiliaries that offer both high stereocontrol and practical downstream cleavage. For decades, classic Evans oxazolidinones (derived from valine, phenylglycine, or norephedrine) have been the gold standard for asymmetric alkylations and aldol additions. However, as synthetic complexity scales, the limitations of classic Evans auxiliaries—particularly regarding harsh cleavage conditions and their purely passive role as steric shields—have driven the adoption of reactive variants like (R)-4-vinyloxazolidin-2-one .

This guide provides an objective, data-driven comparison between classic Evans auxiliaries and 4-vinyloxazolidin-2-one derivatives, detailing the mechanistic causality, safety profiles, and self-validating experimental protocols necessary for modern drug development.

Mechanistic Paradigms: Passive Shielding vs. Active Participation

The fundamental difference between these two systems lies in the electronic nature of the C4 substituent on the oxazolidinone core.

Classic Evans Auxiliaries (e.g., 4-benzyl or 4-isopropyl-2-oxazolidinone): These auxiliaries operate via passive steric shielding . Upon N-acylation, the auxiliary forces the formation of a highly defined Z-enolate. The bulky alkyl or aryl group at the C4 position physically blocks one face of the enolate, directing electrophilic attack to the opposite face. While highly reliable, the auxiliary is functionally "dead" after the stereocenter is set, requiring nucleophilic cleavage (often LiOH/H₂O₂) to remove it and reveal the target carboxylic acid or alcohol [1].

(R)-4-Vinyloxazolidin-2-one: By replacing the alkyl group with a vinyl group, the auxiliary transitions into an active participant in the reaction. The vinyl group maintains the necessary steric bulk for facial selectivity but introduces a reactive π-system directly adjacent to the chiral center. This enables the auxiliary to act as a "chiral radical lynchpin." For example, in Fe-catalyzed dicarbofunctionalizations, the vinyl group accepts an alkyl radical, forming a transient α-amide radical. The rigid oxazolidinone ring then dictates the trajectory of the subsequent cross-coupling step, yielding highly diastereoselective C(sp²)–C(sp³) bonds[2]. Furthermore, the vinyl group allows for orthogonal cleavage strategies, such as oxidative cleavage (ozonolysis), effectively converting the auxiliary into a structural component of the final molecule.

Workflow cluster_evans Classic Evans Auxiliary Workflow cluster_vinyl (R)-4-Vinyloxazolidin-2-one Workflow E1 N-Acylation E2 Asymmetric Aldol E1->E2 E3 LiOH/H2O2 Cleavage (O2 Evolution Risk) E2->E3 E4 Target Acid E3->E4 V1 Vinyl Oxazolidinone V2 Fe-Cat Radical Coupling V1->V2 V3 Oxidative Cleavage (Orthogonal) V2->V3 V4 Diverse Scaffolds V3->V4

Fig 1. Workflow comparison: Classic Evans vs. Vinyl Oxazolidinone orthogonal cleavage.

Quantitative Performance & Safety Comparison

When selecting an auxiliary for scale-up or complex total synthesis, the downstream cleavage conditions are often the limiting factor. The table below summarizes the critical operational differences.

ParameterClassic Evans Auxiliary(R)-4-Vinyloxazolidin-2-one
Primary Mode of Action Z-Enolate formation & steric shieldingChiral radical acceptor / π-system functionalization
Typical Reactions Aldol additions, alkylations, Diels-AlderRadical cross-coupling, cross-metathesis, hydroboration
Diastereomeric Ratio (dr) Typically >95:5Up to 1:78 (in Fe-catalyzed decoupled cross-couplings) [2]
Standard Cleavage LiOH / H₂O₂ (Hydrolysis to acid)OsO₄/NaIO₄ or O₃ (Oxidative cleavage to aldehyde)
Scale-Up Safety Risk High: Stoichiometric O₂ gas evolution during peroxide cleavage [1]Low: Avoids peroxide accumulation; standard oxidation protocols
Atom Economy Auxiliary is discarded/recycledAuxiliary core can be integrated into the final scaffold

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols include built-in analytical checkpoints that validate the mechanistic progression of the reaction.

Protocol A: Classic Evans Cleavage (LiOH/H₂O₂) & Safety Mitigation

Causality Note: The standard LiOH/H₂O₂ cleavage relies on the formation of a highly nucleophilic lithium hydroperoxide species. However, on a multi-gram scale, the initially formed peracid intermediate is rapidly reduced by excess H₂O₂, leading to the dangerous, stoichiometric release of flammable O₂ gas [1].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF/H₂O (0.1 M) and cool to 0 °C.

  • Reagent Addition: Slowly add 30% w/w H₂O₂ (4.0 equiv), followed by the dropwise addition of a pre-chilled solution of LiOH·H₂O (1.5 equiv) in water.

  • Safety & Validation Checkpoint: Critical Safety Step. Equip the reactor with a headspace oxygen monitor. You will observe immediate gas evolution (O₂). The reaction must be vented continuously, maintaining headspace O₂ below 2.5% to prevent explosion risks in the presence of THF vapor [1].

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the UV-active starting material and the appearance of a highly polar baseline spot (the lithium salt of the product acid).

  • Quench: Carefully quench the excess peroxide by adding 1.5 N Na₂SO₃ solution dropwise until a KI-starch paper test returns negative (no blue color).

  • Isolation: Acidify the aqueous layer to pH 2 with 1N HCl and extract with EtOAc to isolate the enantioenriched carboxylic acid.

Protocol B: Fe-Catalyzed Diastereoselective Dicarbofunctionalization of Vinyl Oxazolidinone

Causality Note: Iron(III) chloride, paired with a bisphosphine ligand (dcpe), acts as a dual-purpose catalyst. It first reduces the alkyl halide to generate an alkyl radical via Single Electron Transfer (SET). Once the radical adds to the vinyl group of the auxiliary, the iron catalyst traps the resulting α-amide radical, directing the incoming aryl Grignard reagent to the less sterically hindered face, ensuring high diastereoselectivity [2].

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, combine FeCl₃ (10 mol%) and 1,2-bis(dicyclohexylphosphino)ethane (dcpe) (20 mol%) in anhydrous THF (1.0 M). Stir for 15 minutes until a distinct color change (typically yellow to deep orange/red) indicates complexation.

  • Substrate Addition: Add (R)-4-benzyl-3-vinyloxazolidin-2-one (1.0 equiv, 0.2 mmol) and the target alkyl halide (2.0 equiv). Cool the mixture to 0 °C.

  • Cross-Coupling: Using a syringe pump, add the aryl Grignard reagent (4.0 equiv) dropwise over 1 hour.

  • Validation Checkpoint: The slow addition is crucial to prevent homocoupling of the Grignard reagent. Monitor the reaction via crude ¹H NMR after 1 hour. The disappearance of the characteristic vinyl proton multiplets (δ 5.2–5.8 ppm) and the emergence of upfield aliphatic signals confirm successful radical addition and cross-coupling [2].

  • Workup: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and purify via silica gel chromatography to isolate the highly diastereoselective C(sp²)–C(sp³) product.

Mechanism RX Alkyl Halide Rad Alkyl Radical (R•) RX->Rad SET Fe1 Fe(II) / dcpe Fe1->Rad Int α-Amide Radical (Stereocontrolled) Rad->Int Addition Vinyl (R)-4-Vinyloxazolidin-2-one Vinyl->Int Prod Diastereoselective Product Int->Prod Cross-Coupling Fe2 Fe(III)-Aryl Fe2->Prod

Fig 2. Fe-catalyzed diastereoselective dicarbofunctionalization via chiral radical lynchpin.

Conclusion

While classic Evans auxiliaries remain foundational for standard asymmetric aldol chemistry, their utility is bottlenecked by hazardous cleavage conditions at scale (O₂ evolution via LiOH/H₂O₂) and their inability to participate in modern radical-based functionalizations. The (R)-4-vinyloxazolidin-2-one auxiliary solves these issues by acting as an active "radical lynchpin," enabling complex, multi-component dicarbofunctionalizations while offering mild, orthogonal oxidative cleavage pathways. For drug development professionals scaling complex chiral APIs, transitioning to vinyl-based oxazolidinones offers a distinct advantage in both safety and synthetic versatility.

References

  • Beutner, G. L., et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂." Organic Process Research & Development, 2019.
  • Guo, B., et al. "Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp²)–C(sp³) Bond Formation." Journal of the American Chemical Society, 2024.
Comparative

A Senior Application Scientist's Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of (R)-4-vinyloxazolidin-2-one

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the critical determination of the enantiomeric purity of (R)-4-vinyloxazolidin-2-one. As a pivotal chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the critical determination of the enantiomeric purity of (R)-4-vinyloxazolidin-2-one. As a pivotal chiral auxiliary and building block in modern asymmetric synthesis, ensuring its enantiomeric integrity is paramount for the efficacy and safety of the final active pharmaceutical ingredients (APIs). While direct methods for this specific analyte are not extensively published, this guide leverages established, robust methods for structurally analogous oxazolidinones to provide a scientifically grounded approach to method selection and development.[1][2]

We will delve into the mechanistic principles of chiral recognition on polysaccharide-based stationary phases, compare various chromatographic modes, and provide a detailed, field-tested protocol that can be readily adapted in a research or quality control setting.

The Principle of Chiral Recognition in HPLC

The foundation of chiral HPLC lies in the differential interaction between the two enantiomers of a racemic compound and a chiral stationary phase (CSP). For a separation to occur, transient diastereomeric complexes must form between the analyte and the chiral selector of the CSP. According to Dalgliesh's three-point interaction model, stable complex formation, and therefore effective chiral recognition, typically requires at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions).[3][4] One enantiomer will form a more stable complex with the CSP, leading to a longer retention time and resulting in separation from the other enantiomer.[3]

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used and successful for separating a broad range of chiral compounds, including oxazolidinones.[3][5] The helical structure of these polymers creates chiral grooves and cavities where analytes can bind, facilitating the necessary multiple interactions for enantioseparation.[3]

cluster_CSP Chiral Stationary Phase (CSP) cluster_Elution Elution Profile CSP Chiral Selector (e.g., Amylose Derivative) Hydrogen Bond Site π-π Interaction Site Steric Hindrance Pocket R_Enantiomer (R)-Enantiomer R_Enantiomer->CSP:h H-Bond R_Enantiomer->CSP:p π-π Stack R_Enantiomer->CSP:s Fit Elution S-Enantiomer elutes first (weaker interaction)|R-Enantiomer elutes second (stronger interaction) S_Enantiomer (S)-Enantiomer S_Enantiomer->CSP:h H-Bond S_Enantiomer->CSP:p π-π Stack S_Enantiomer->CSP:s Steric Clash

Figure 1: Conceptual model of chiral recognition on a polysaccharide-based CSP.

Comparison of Chiral HPLC Methodologies

The choice of mobile phase and, consequently, the chromatographic mode, dramatically influences enantioselectivity. For oxazolidinone analogs, Normal-Phase (NP), Reversed-Phase (RP), and Polar Organic (PO) modes have all proven effective, with polysaccharide CSPs demonstrating broad applicability.[1][5][6] Immobilized polysaccharide CSPs are particularly advantageous as they are compatible with a wider range of solvents compared to their coated counterparts, expanding the method development possibilities.[6][7]

Chiral Stationary Phase (CSP) Mode Typical Mobile Phase Advantages Considerations Reference
Chiralpak® AD-H (Amylose derivative)Normal-Phase (NP)Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v)High efficiency and resolution for many oxazolidinones; well-established.Solvent miscibility and cost; potential for column degradation with non-immobilized phases.[8]
Lux® Amylose-1 (Immobilized amylose derivative)Polar Organic (PO)Acetonitrile (ACN) or Methanol (MeOH)High enantioselectivity for oxazolidinones; simple mobile phases; "greener" than NP.Hysteresis effects can be observed with mixed polar organic solvents, requiring careful column conditioning.[1][9]
Lux® Cellulose-2 (Cellulose derivative)Reversed-Phase (RP)ACN / Water or MeOH / Water with buffer (e.g., Ammonium Bicarbonate)MS-compatibility; good for polar analytes; robust and reproducible.Lower efficiency compared to NP; resolution can be highly dependent on pH and buffer choice.[5]
Chiralpak® IA/IB/IC (Immobilized amylose/cellulose derivatives)Supercritical Fluid Chromatography (SFC)CO₂ / Modifier (e.g., MeOH)Extremely fast analysis times; low solvent consumption; high efficiency.Requires specialized SFC instrumentation.[6]

Expert Insight: For (R)-4-vinyloxazolidin-2-one, starting with an immobilized amylose-based column (like Lux Amylose-1 or Chiralpak IA) in Polar Organic mode with acetonitrile is a highly recommended strategy. Studies on similar structures have shown that amylose-based columns with ACN often provide the highest enantioselectivities.[1][9] This approach avoids the use of chlorinated solvents or hydrocarbons and often provides excellent peak shape and resolution with a simple isocratic mobile phase.

Detailed Experimental Protocol: A Polar Organic Method

This protocol describes a robust method for determining the enantiomeric purity of (R)-4-vinyloxazolidin-2-one using an immobilized amylose-based CSP in polar organic mode. This method is based on successful separations of analogous compounds and is designed for high resolution and accuracy.[1]

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (e.g., 100% Acetonitrile) C Equilibrate Column (e.g., Lux Amylose-1, 30 min) A->C B Prepare Sample & Standard (1 mg/mL in Mobile Phase) D Inject Sample (e.g., 5 µL) B->D C->D E Isocratic Elution & UV Detection (e.g., 210 nm) D->E F Integrate Peak Areas (Area_R and Area_S) E->F G Calculate Enantiomeric Purity % Purity = [Area_R / (Area_R + Area_S)] * 100 F->G

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Validation

A Comparative Guide to the Validation of (R)-4-Vinyloxazolidin-2-one Stereocenters via X-ray Crystallography

In the landscape of modern drug discovery and development, the precise control and confirmation of molecular stereochemistry are not merely academic exercises; they are fundamental prerequisites for ensuring therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise control and confirmation of molecular stereochemistry are not merely academic exercises; they are fundamental prerequisites for ensuring therapeutic efficacy and patient safety.[1][2] Many pharmaceutical agents are chiral, meaning they exist as non-superimposable mirror images, or enantiomers.[1] Often, only one enantiomer exhibits the desired pharmacological activity, while the other may be inactive or, in some cases, elicit harmful side effects.[1][3] This reality underscores the critical importance of asymmetric synthesis, a field dedicated to producing single enantiomers of chiral compounds.[2]

Central to many asymmetric synthesis strategies is the use of chiral auxiliaries. These are stereogenic molecules temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer.[1][4] Among the most powerful and widely utilized of these are the oxazolidinones, popularized by David A. Evans.[4][] Specifically, (R)-4-vinyloxazolidin-2-one has emerged as a valuable building block and chiral auxiliary in a variety of stereoselective transformations.[6][7]

Given its role in directing stereochemical outcomes, the absolute configuration of the (R)-4-vinyloxazolidin-2-one starting material must be unequivocally validated. While several analytical techniques can provide information about stereochemistry, single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule.[8][9][10] This guide provides a comprehensive comparison of X-ray crystallography with other common analytical methods for stereocenter validation, supported by experimental insights and protocols.

The Indispensable Role of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries function by temporarily attaching to a prochiral substrate, thereby creating a chiral environment that directs subsequent chemical reactions to favor the formation of one diastereomer over the other.[1][4] This diastereoselective control is the cornerstone of their utility. After the desired stereocenter has been established, the auxiliary is cleaved and can often be recovered for reuse, making the process more economically viable.[1] The Evans oxazolidinone auxiliaries are particularly effective in a range of reactions, including aldol additions, alkylations, and Diels-Alder reactions, consistently delivering high levels of stereocontrol.[4][11][12] The stereochemical outcome of these reactions is dictated by the defined stereocenter of the oxazolidinone auxiliary. Therefore, rigorous validation of the auxiliary's absolute configuration is the first and most critical step in ensuring the stereochemical integrity of the final product.

Comparison of Analytical Techniques for Stereocenter Validation

The choice of an analytical method for determining absolute stereochemistry is contingent on several factors, including the nature of the sample, the amount of material available, and the desired level of certainty.[13] Below is a comparative overview of the most common techniques.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Mosher's Method (NMR)
Principle Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[8][13]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[13][14][15]Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.[13]Analysis of the NMR chemical shifts of diastereomeric esters or amides formed by reacting the chiral molecule with a chiral derivatizing agent.[13][]
Sample State Solid (single crystal)[13]Solution or neat liquid[13][14]Solution[13]Solution[13]
Sample Amount µg to mg[13]mg[13]µg to mg[13]mg[13]
Analysis Time Days to weeks (including crystallization)[13]Hours[13]Hours[13]Hours to days
Data Interpretation Direct and unambiguous determination of absolute configuration.[8][9]Requires comparison with quantum chemical calculations to assign absolute configuration.[15][17]Requires comparison with quantum chemical calculations; interpretation can be complex.[18][19]Indirect method; relies on a model that can sometimes be ambiguous, especially for complex molecules.[13][]
Key Advantage Provides the definitive, three-dimensional structure of the molecule.[8][9]Applicable to a wide range of molecules in solution; provides rich structural information.[14][17]High sensitivity for molecules with strong chromophores.Does not require specialized instrumentation beyond a standard NMR spectrometer.
Key Limitation Requires a high-quality single crystal, which can be challenging to obtain.[20]Can be less sensitive than ECD; requires specialized equipment.[15]Limited to molecules with suitable chromophores in the UV-Vis region.[18]Derivatization can be difficult, and the model for interpretation is not universally applicable.[]

The Gold Standard: Validation by Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides an unparalleled level of structural detail, offering a direct visualization of the molecule's three-dimensional structure and, consequently, an unambiguous assignment of its absolute stereochemistry.[8] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined.

Experimental Workflow for X-ray Crystallography

The journey from a powdered sample to a definitive crystal structure involves several critical steps. The following protocol outlines a typical workflow for the validation of an (R)-4-vinyloxazolidin-2-one derivative.

G cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis Sample Enantiomerically Pure (R)-4-vinyloxazolidin-2-one Derivative Dissolution Dissolution in Appropriate Solvent System Sample->Dissolution Purity is key Crystallization Slow Evaporation / Vapor Diffusion / Cooling Dissolution->Crystallization Screening various conditions Crystal_Harvesting Harvesting of Suitable Single Crystals Crystallization->Crystal_Harvesting Visual inspection Mounting Mounting Crystal on Diffractometer Crystal_Harvesting->Mounting Xray_Exposure Exposure to Monochromatic X-ray Beam Mounting->Xray_Exposure Data_Collection Collection of Diffraction Data Xray_Exposure->Data_Collection Structure_Solution Solving the Phase Problem Data_Collection->Structure_Solution Model_Building Building the Molecular Model Structure_Solution->Model_Building Refinement Refinement of Atomic Positions and Parameters Model_Building->Refinement Absolute_Config Determination of Absolute Configuration (Flack Parameter) Refinement->Absolute_Config Anomalous dispersion Final_Structure Generation of Final Crystallographic Report (CIF) Absolute_Config->Final_Structure Unambiguous assignment

Caption: Workflow for Stereocenter Validation by X-ray Crystallography.

Detailed Experimental Protocol: Crystallization and Data Collection

Objective: To grow single crystals of a derivative of (R)-4-vinyloxazolidin-2-one suitable for X-ray diffraction analysis and to collect high-quality diffraction data.

Materials:

  • Enantiomerically pure (R)-4-vinyloxazolidin-2-one derivative (e.g., an N-acylated adduct)

  • A selection of high-purity solvents (e.g., ethyl acetate, hexane, dichloromethane, methanol, toluene)[21]

  • Small glass vials or a 96-well crystallization plate[20]

  • Microscope for crystal inspection

Crystallization Methodology (Vapor Diffusion): [22]

  • Preparation of the Inner Vial: Dissolve 2-5 mg of the purified (R)-4-vinyloxazolidin-2-one derivative in a minimal amount (100-200 µL) of a relatively low-volatility solvent in which it is soluble (e.g., ethyl acetate or dichloromethane).

  • Preparation of the Outer Vial: Place the inner vial inside a larger vial containing a higher-volatility solvent in which the compound is less soluble (the anti-solvent, e.g., hexane or pentane).

  • Sealing and Incubation: Seal the outer vial tightly. The anti-solvent will slowly diffuse into the inner vial, gradually decreasing the solubility of the compound and promoting the slow growth of crystals.

  • Monitoring: Leave the setup undisturbed and monitor for crystal growth over several days to weeks.[22]

Data Collection:

  • Crystal Selection and Mounting: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects. Mount the crystal on a suitable holder (e.g., a cryo-loop).

  • Diffractometer Setup: Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection: Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. A complete dataset consists of thousands of diffraction spots at various crystal orientations.

Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise three-dimensional structure. The absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data, often quantified by the Flack parameter.[23] A Flack parameter close to zero for the correct enantiomer confirms the absolute stereochemical assignment.[23]

Alternative Methodologies: A Practical Perspective

While X-ray crystallography is definitive, its requirement for a single crystal can be a significant bottleneck.[20] In cases where crystallization is unsuccessful or a rapid, solution-phase confirmation is needed, other spectroscopic techniques are invaluable.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14][15] Since nearly all organic molecules have infrared absorptions, VCD is broadly applicable.[15] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution. However, the interpretation of a VCD spectrum is not straightforward and requires comparison with a spectrum predicted from quantum chemical calculations for a known configuration.[17] A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.

Mosher's Method (NMR Spectroscopy)

This classic NMR-based method involves reacting the chiral molecule (if it contains a hydroxyl or amine group) with a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[] This creates a pair of diastereomers, which will have distinct signals in the NMR spectrum. By analyzing the differences in the chemical shifts of protons near the newly formed ester or amide linkage, the absolute configuration of the original stereocenter can be deduced based on a well-established conformational model.[13][] While powerful, this method is indirect, and its reliability depends on the validity of the conformational model for the specific molecule under investigation.

Conclusion

The validation of the stereocenter of (R)-4-vinyloxazolidin-2-one is a non-negotiable step in its application as a chiral auxiliary for asymmetric synthesis. Single-crystal X-ray crystallography provides the most reliable and unambiguous method for this determination, offering a complete three-dimensional picture of the molecule.[8][9] While the process of obtaining suitable crystals can be time-consuming, the certainty it provides is often essential, particularly in the context of pharmaceutical development where regulatory scrutiny is high.

Alternative techniques such as VCD and Mosher's method offer valuable, solution-phase insights and can be particularly useful for high-throughput screening or when crystallization proves intractable. However, these methods are indirect and rely on computational or empirical models for interpretation. Ultimately, a multi-faceted analytical approach, with X-ray crystallography as the cornerstone for definitive structural elucidation, provides the most robust strategy for ensuring the stereochemical integrity of critical chiral building blocks like (R)-4-vinyloxazolidin-2-one.

References

  • Chiral auxiliary - Wikipedia. Available from: [Link]

  • The Crucial Role of Chiral Auxiliaries in Modern Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. JoVE. Available from: [Link]

  • Collum, D. B. Lithium Amino Alkoxide–Evans Enolate Mixed Aggregates: Aldol Addition with Matched and Mismatched Stereocontrol. Accounts of Chemical Research, 47(10), 3096-3106 (2014). Available from: [Link]

  • Chemical crystallization | SPT Labtech. Available from: [Link]

  • Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development - Research and Reviews. Available from: [Link]

  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, C. D. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753 (2023). Available from: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Available from: [Link]

  • Reitti, M., et al. Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15880 (2020). Available from: [Link]

  • Flack, H. D., & Bernardinelli, G. The use of X-ray Crystallography to Determine Absolute Configuration (II). CHIMIA International Journal for Chemistry, 62(4), 263-266 (2008). Available from: [Link]

  • Flack, H. D., & Bernardinelli, G. Absolute structure and absolute configuration. Acta Crystallographica Section A: Foundations of Crystallography, 61(2), 114-123 (2005). Available from: [Link]

  • Evans Aldol Reaction | Chem-Station Int. Ed. Available from: [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. Available from: [Link]

  • Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biolabs. Available from: [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. Available from: [Link]

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. Available from: [Link]

  • Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 1-8 (2023). Available from: [Link]

  • Cao, T.-M., et al. Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1079822 (2023). Available from: [Link]

  • Larrow, J. F., & Jacobsen, E. N. Catalytic Asymmetric Intramolecular Aminopalladation: Enantioselective Synthesis of Vinyl-Substituted 2-Oxazolidinones, 2-Imidazolidinones, and 2-Pyrrolidinones. Journal of the American Chemical Society, 123(51), 12891-12900 (2001). Available from: [Link]

  • Frelek, J., et al. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 26(11), 3334 (2021). Available from: [Link]

  • Catalytic Asymmetric Intramolecular Aminopalladation: Enantioselective Synthesis of Vinyl-Substituted 2-Oxazolidinones, 2-Imidazolidinones, and 2-Pyrrolidinones - Journal of the American Chemical Society - ACS Figshare. Available from: [Link]

  • Guo, J., et al. Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules. Current Medicinal Chemistry, 8(17), 2175-2190 (2001). Available from: [Link]

  • Kumar, G., & Ramakrishna, K. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 24(19), 3543 (2019). Available from: [Link]

  • van der Meer, M., et al. Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition, 65(2), e202517979 (2026). Available from: [Link]

  • Vibrational circular dichroism (VCD) - Bruker. Available from: [Link]

  • Britton, R. A., & Piers, E. Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 8(11), 2217-2230 (2013). Available from: [Link]

Sources

Comparative

(R)-4-Vinyloxazolidin-2-one in Transition-Metal Catalysis: A Comparative Performance Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the choice of a chiral directing group is a critical decision that profoundly influences the stereochemical outcom...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral directing group is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the arsenal of chiral auxiliaries available to synthetic chemists, oxazolidinones have carved out a significant niche due to their reliability and high levels of stereocontrol. This guide provides an in-depth technical analysis of (R)-4-vinyloxazolidin-2-one , benchmarking its performance in key transition-metal catalyzed reactions against other commonly employed chiral auxiliaries. By presenting objective, data-driven comparisons, this document aims to equip researchers with the insights necessary to select the optimal chiral auxiliary for their synthetic challenges.

The Rise of Vinyloxazolidinones in Asymmetric Catalysis

Chiral oxazolidinones, popularized by Evans, are renowned for their ability to confer high diastereoselectivity in a variety of transformations, including alkylations, aldol reactions, and conjugate additions.[1][2] The foundational principle of their efficacy lies in the rigid conformational control exerted by the oxazolidinone ring and the steric hindrance of its substituent at the C4 position, which effectively shields one face of the reactive intermediate.[1][3]

(R)-4-vinyloxazolidin-2-one extends this paradigm by incorporating a vinyl group, a versatile functional handle that can participate directly in a range of transition-metal catalyzed reactions. This feature distinguishes it from traditional saturated Evans-type auxiliaries and opens up unique avenues for asymmetric bond formation.

Performance Benchmark: Palladium-Catalyzed Asymmetric Aminopalladation

A notable application of (R)-4-vinyloxazolidin-2-one is in the palladium-catalyzed asymmetric synthesis of five-membered nitrogen heterocycles. Research by Overman and Remarchuk has demonstrated that prochiral (Z)-4-acetoxy-2-buten-1-ols can be converted to 4-vinyloxazolidin-2-ones with high yields and excellent enantioselectivity.[4][5] This intramolecular aminopalladation, catalyzed by ferrocenyloxazoline palladacycles (FOP trifluoroacetate catalysts), showcases the exceptional performance of the vinyloxazolidinone moiety in a catalytic asymmetric setting.[4][5]

Table 1: Catalytic Asymmetric Synthesis of 3-Arylsulfonyl-4-vinyloxazolidin-2-ones [4]

Substrate (Ar)Catalyst Loading (mol %)Yield (%)Enantiomeric Excess (ee, %)
Phenyl5.09691
Phenyl1.09190
Phenyl0.58691
4-Methylphenyl5.09892
4-Methoxyphenyl5.08891
4-Chlorophenyl5.09189
2,4,6-Trimethylphenyl5.09892

The data clearly indicates that high yields and enantioselectivities are maintained across a range of electronically diverse aryl substituents on the nitrogen atom.[4] Furthermore, the catalyst loading can be reduced to as low as 0.5 mol% without a significant drop in performance, highlighting the efficiency of this catalytic system.[4]

Comparative Analysis: Iron-Catalyzed Diastereoselective Cross-Coupling

A recent study has positioned chiral vinyl oxazolidinones as effective "radical lynchpins" in a highly diastereoselective iron-catalyzed 1,2-dicarbofunctionalization of alkenes.[6][7] This reaction forges a C(sp²)-C(sp³) bond with excellent stereocontrol, a significant challenge in iron-catalyzed radical cross-couplings.[6] The study provides a valuable direct comparison of the impact of the substituent at the C4 position of the 3-vinyloxazolidin-2-one on the diastereoselectivity of the reaction.

Table 2: Influence of C4-Substituent on Diastereoselective Iron-Catalyzed Cross-Coupling [6][7]

C4-SubstituentYield (%)Diastereomeric Ratio (dr)
Phenyl451:9
Isopropyl651:12
tert-Butyl351:8
Benzyl 71 1:19

The results compellingly demonstrate that a benzyl substituent at the C4 position, as in (R)-4-benzyl-3-vinyloxazolidin-2-one, provides the highest yield and diastereoselectivity in this transformation.[6][7] This suggests that the steric and electronic properties of the benzyl group are optimal for directing the incoming radical and the subsequent bond formation in this iron-catalyzed system.

Comparison with Other Chiral Auxiliaries

While direct, side-by-side comparisons of (R)-4-vinyloxazolidin-2-one with other classes of chiral auxiliaries in the same transition-metal catalyzed reaction are not extensively documented, we can infer its relative performance by examining the capabilities of established auxiliaries in similar transformations.

Evans Auxiliaries (Saturated N-Acyl Oxazolidinones):

The primary application of traditional Evans auxiliaries is in stoichiometric asymmetric alkylations and aldol reactions, where they exhibit excellent diastereoselectivity.[3][8] However, they are not directly applicable to reactions where the vinyl group of (R)-4-vinyloxazolidin-2-one is a key participant, such as the palladium-catalyzed aminopalladation mentioned earlier. In the context of forming C-C bonds, while Evans auxiliaries provide a reliable method, they typically require stoichiometric amounts of the auxiliary, which is then cleaved in a separate step.[9] The use of (R)-4-vinyloxazolidin-2-one in a catalytic system offers a more atom-economical approach.

SAMP/RAMP Auxiliaries:

Enders' SAMP/RAMP hydrazone auxiliaries are highly effective for the asymmetric α-alkylation of aldehydes and ketones. They generally provide high yields and excellent enantioselectivities. However, their removal often requires ozonolysis or other oxidative conditions, which may not be compatible with all substrates. The oxazolidinone ring of (R)-4-vinyloxazolidin-2-one can often be removed under milder hydrolytic or reductive conditions.

Experimental Protocols

General Workflow for Transition-Metal Catalyzed Reactions

The following diagram illustrates a generalized workflow for employing a chiral auxiliary in a transition-metal catalyzed reaction, from substrate preparation to product analysis.

G cluster_0 Preparation cluster_1 Catalytic Reaction cluster_2 Analysis & Cleavage A Synthesis/Functionalization of Chiral Auxiliary B Coupling of Auxiliary to Substrate A->B C Transition-Metal Catalyzed Reaction (e.g., Pd, Fe) B->C D Purification of Diastereomers C->D E Determination of Yield & Stereoselectivity (NMR, HPLC) D->E F Cleavage of Auxiliary D->F G Isolation of Chiral Product F->G G Substrate Substrate Reactive Intermediate Reactive Intermediate Substrate->Reactive Intermediate Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Reactive Intermediate Steric Shielding Metal Catalyst Metal Catalyst Metal Catalyst->Reactive Intermediate Major Diastereomer Major Diastereomer Reactive Intermediate->Major Diastereomer Favored Attack Minor Diastereomer Minor Diastereomer Reactive Intermediate->Minor Diastereomer Disfavored Attack

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Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling (R)-4-Vinyloxazolidin-2-one

As a Senior Application Scientist, my priority is to empower you, our valued researchers and partners in drug development, with the knowledge to handle our products safely and effectively. This guide provides essential,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my priority is to empower you, our valued researchers and partners in drug development, with the knowledge to handle our products safely and effectively. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for (R)-4-Vinyloxazolidin-2-one. Our approach moves beyond a simple checklist, focusing on the scientific rationale behind each recommendation to build a self-validating system of safety in your laboratory.

While a specific Safety Data Sheet (SDS) for (R)-4-Vinyloxazolidin-2-one is not detailed in the provided search results, the following directives are synthesized from the safety profiles of structurally similar oxazolidinone compounds and established best practices for laboratory chemical handling. It is imperative to always consult the product-specific SDS provided by the manufacturer before commencing any work.

Understanding the Hazard Profile: The "Why" Behind PPE

(R)-4-Vinyloxazolidin-2-one belongs to the oxazolidinone class of compounds, which are widely used as chiral auxiliaries in asymmetric synthesis.[1][2] While invaluable, these compounds present potential health hazards that necessitate rigorous safety protocols. Based on analogous compounds, the primary risks include:

  • Acute Oral Toxicity: Several oxazolidinones are classified as harmful if swallowed.[3][4][5]

  • Skin and Eye Irritation: Direct contact may cause skin irritation, and some analogues are known to cause serious eye irritation.[6]

  • Inhalation Hazard: Inhalation of dusts or aerosols may be harmful.[3][6]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.[3][4]

The fundamental principle of laboratory safety is to treat all chemicals as potentially hazardous.[7] Therefore, the PPE recommendations below are designed to create a robust barrier against these potential routes of exposure.

Core PPE Requirements: Your First Line of Defense

Effective protection relies on selecting the right equipment and, just as importantly, understanding its purpose. Personal protective equipment should be considered the final barrier to exposure after engineering controls (like fume hoods) and administrative controls have been implemented.[8]

Eye and Face Protection
  • Rationale: The eyes are highly susceptible to chemical splashes and airborne particulates. Standard eyeglasses are insufficient.[8]

  • Minimum Requirement: At all times in a laboratory where chemicals are handled, wear chemical splash goggles that meet ANSI Z87.1 standards or European Standard EN166.[9][10]

  • Enhanced Protection: For procedures with a high risk of splashing (e.g., transferring large volumes, cleaning up spills) or when working with glassware under pressure, a full-face shield should be worn in addition to chemical splash goggles.[10]

Skin and Body Protection
  • Lab Coats: A flame-resistant lab coat that is fully buttoned with sleeves rolled down is mandatory. This protects your skin and personal clothing from incidental contact and minor spills.[11]

  • Gloves: Gloves are crucial to prevent dermal absorption. However, no single glove material is impervious to all chemicals.

    • Selection: For handling solid (R)-4-Vinyloxazolidin-2-one and for general protection against minor splashes, nitrile gloves are a suitable choice.[11] Always check the manufacturer's glove compatibility chart for the specific solvents you are using in your process.

    • Best Practices: Inspect gloves for any signs of degradation or punctures before each use.[12] Change gloves frequently (every 30-60 minutes is a good guideline) or immediately if you know or suspect contamination.[8] Never wear gloves outside the laboratory or to touch common surfaces like doorknobs or computer keyboards.[10]

  • Footwear: Closed-toe shoes are required in all laboratory settings. Do not wear sandals or perforated shoes.[11]

Respiratory Protection
  • Rationale: To prevent the inhalation of harmful chemical dust or aerosols.

  • Primary Control: All procedures involving the handling of solid (R)-4-Vinyloxazolidin-2-one or the creation of solutions should be performed within a certified chemical fume hood to minimize airborne concentrations.[11][13]

  • When Required: If engineering controls are insufficient or not available, or during a large spill clean-up, respiratory protection is necessary. A NIOSH-approved N95 respirator is a minimum recommendation for particulates.[14] Always follow your institution's respiratory protection program, which includes fit-testing and training.[9]

Operational Plan: PPE Selection by Task

The level of PPE required is dictated by the specific task and the associated risk of exposure.

TaskMinimum Required PPE
Weighing Solid Compound Chemical safety goggles, nitrile gloves, lab coat. (Perform in a fume hood or ventilated balance enclosure).
Preparing Solutions Chemical safety goggles, nitrile gloves, lab coat. (Perform in a chemical fume hood).
Running Reaction / Synthesis Chemical safety goggles, nitrile gloves, lab coat. (Use a face shield over goggles if splash risk is high).
Work-up & Purification Chemical safety goggles, nitrile gloves, lab coat. (Use a face shield over goggles if splash risk is high).
Handling Small Spills Chemical safety goggles, double-layered nitrile gloves, lab coat, N95 respirator (if dust is present).
Large-Scale Transfers Face shield over chemical safety goggles, heavy-duty nitrile or neoprene gloves, chemically resistant apron over lab coat.

Step-by-Step Guidance: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check.

  • Eye Protection: Put on goggles and/or face shield.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:
  • Gloves: Remove gloves using a glove-to-glove technique (peel one off, then use the clean hand under the cuff of the second glove to remove it). Dispose of them immediately in the proper waste container.

  • Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated exterior folded inward.

  • Eye Protection: Remove by handling the strap, not the front.

  • Respirator (if required): Remove without touching the front of the mask.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[12]

PPE_Decision_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Action & Disposal A Consult Product-Specific SDS B Assess Task-Specific Risks (e.g., Splash, Dust, Aerosol) A->B C Baseline PPE: - Lab Coat - Safety Goggles - Nitrile Gloves B->C Always Required D Add Face Shield? C->D E Use Respirator? D->E No F Proceed with Task in Fume Hood D->F Yes (High Splash Risk) E->F No (Good Ventilation) E->F Yes (Dust/Aerosol Risk) G Follow Doffing Procedure F->G H Dispose of Contaminated PPE in Designated Waste G->H I Wash Hands Thoroughly H->I

Caption: Decision workflow for selecting appropriate PPE when handling (R)-4-Vinyloxazolidin-2-one.

Disposal Plan for Contaminated Materials

Proper disposal is a critical final step in the safe handling workflow.

  • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated items must be disposed of as hazardous chemical waste. Do not place them in the regular trash.

  • Chemical Waste: Unused (R)-4-Vinyloxazolidin-2-one and any solutions containing it must be collected in a clearly labeled, sealed, and compatible waste container.

  • Compliance: All waste disposal must adhere to your institution's guidelines and local, state, and federal regulations.[15] Never pour chemical waste down the drain unless explicitly permitted by your environmental health and safety office.[16]

By integrating these principles and procedures into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • ChemicalBook. (n.d.). (R)-(+)-4-Isopropyl-2-oxazolidinone(95530-58-8).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: (S)-4-Benzyl-2-oxazolidinone.
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET: (S)-4-Benzyl-2-oxazolidinone.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Oxazolidinone, 4-(phenylmethyl)-, (4R)-.
  • Renslo, A. R. (2010). Antibacterial oxazolidinones: emerging structure-toxicity relationships. Expert Review of Anti-Infective Therapy, 8(5), 565-574. doi: 10.1586/eri.10.26.
  • Sigma-Aldrich. (n.d.). (R)-(+)-4-Isopropyl-2-oxazolidinone 99%.
  • Sigma-Aldrich. (2025, November 24). SAFETY DATA SHEET: 4-Vinyl-1,3-dioxolan-2-one.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (R)-2-Vinyloxirane.
  • (2019, July 8). HSP 307 APPENDIX 2: MINIMUM PROTECTIVE CLOTHING REQUIRED FOR POSSIBLE CHEMICAL CONTACT.
  • Chem-Impex. (n.d.). (R)-(+)-4-Isopropyl-2-oxazolidinone.
  • University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab.
  • BLD Pharm. (n.d.). (R)-4-Vinyloxazolidin-2-one.
  • Park, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 569. doi: 10.3390/molecules26030569.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Molecular Biology Products Inc. (2025, October 13). Safety and Handling Guidelines for Molecular Biology Reagents and Equipment.
  • Iannarelli, V., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(19), 5929. doi: 10.3390/molecules26195929.
  • Lebold, T. P., & Kerr, M. A. (2010). Cyclization Reactions through DDQ-Mediated Vinyl Oxazolidinone Oxidation. Organic letters, 12(19), 4332–4335. doi: 10.1021/ol101783m.
  • Halstead, F. D., et al. (2013). Treatment with an oxazolidinone antibiotic inhibits toxic shock syndrome toxin-1 production in MRSA-infected burn wounds. Journal of Burn Care & Research, 34(2), 226-233. doi: 10.1097/BCR.0b013e318280e35a.
  • Oakland University. (2025-2026). EHSO Manual: Hazardous Waste.
  • U.S. Environmental Protection Agency. (2018, September). GUIDANCE FOR SAFE HANDLING OF REFRIGERANT-CONTAINING APPLIANCES/VEHICLES AFTER NATURAL DISASTERS.
  • CIVCO Medical Solutions. (2026, March 16). How to Dispose of High Level Disinfectants Safely.
  • Wilhelmsen. (n.d.). Refrigerant Handling Guide.

Sources

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